molecular formula C8H5BrN2O B187659 3-Bromocinnolin-4-ol CAS No. 19419-09-1

3-Bromocinnolin-4-ol

货号: B187659
CAS 编号: 19419-09-1
分子量: 225.04 g/mol
InChI 键: TZRVSTXNTMEAGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromocinnolin-4-ol (CAS 335242-55-2) is a nitrogen-containing heteroaromatic compound that serves as a valuable synthetic intermediate and building block in modern organic and medicinal chemistry . It belongs to the class of cinnoline heterocycles, which are recognized as an advantageous and versatile scaffold in the pursuit of new therapeutic agents due to their wide spectrum of reported biological activities . The cinnoline core, and specifically halogenated derivatives like this compound, are of significant research interest. The bromine atom at the C-3 position and the hydroxyl group at the C-4 position (which can exist in a tautomeric keto form as cinnolin-4(1H)-one) create a reactive structure ideal for further chemical modifications . This makes the compound a key precursor in the synthesis of more complex molecular architectures for various applications . In research, this compound is primarily investigated as a key intermediate in the synthesis of potential enzyme inhibitors . For instance, the 3-halogenated cinnolin-4(1H)-one scaffold has been incorporated into the design of inhibitors for enzymes like human neutrophil elastase (HNE), a serine protease target implicated in inflammatory diseases . The nature of the halogen substituent is a crucial determinant of the resulting biological activity, influencing the molecule's electronic properties, prototropic tautomerism, and reaction pathways during synthesis . Cinnoline derivatives, in general, have been reported to exhibit a diverse pharmacological profile, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The availability of this compound from chemical suppliers facilitates ongoing research and development, particularly in the pharmaceutical field, where it is used as a reagent in laboratory settings . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRVSTXNTMEAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of 3-Bromocinnolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocinnolin-4-ol, a heterocyclic organic compound, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Its discovery and the development of its synthesis have been crucial for enabling access to a range of novel cinnoline derivatives. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways. The tautomeric nature of the molecule, existing as both this compound and 3-Bromo-1H-cinnolin-4-one, is a key aspect of its chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 19419-09-1
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.05 g/mol
Appearance Solid
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[1]

Discovery and Foundational Synthesis

The synthesis of the cinnoline ring system, and specifically 3-hydroxycinnolines (the parent structure of this compound), is historically rooted in cyclization reactions of appropriately substituted benzene derivatives. One of the foundational methods is the Neber–Bossel synthesis .[2][3] This approach laid the groundwork for accessing the cinnolin-4-one scaffold.

The first specific synthesis of this compound itself was reported by E. J. Alford and K. Schofield in the Journal of the Chemical Society in 1952 as part of their extensive work on cinnolines.[4] Their method adapted the Neber–Bossel synthesis, starting from a brominated precursor.

Synthetic Pathways

The primary and most established route for the synthesis of this compound involves the diazotization of a substituted aniline followed by intramolecular cyclization.

Neber-Bossel Synthesis of 3-Hydroxycinnoline

The general Neber-Bossel synthesis provides the foundational logic for creating the cinnolin-4-one core.

G A o-Aminophenylglyoxylic acid B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl) C Hydrazine Intermediate B->C Reduction (e.g., SnCl₂) D 3-Hydroxycinnoline-4-carboxylic acid C->D Intramolecular Cyclization E 3-Hydroxycinnoline (Cinnolin-4-ol) D->E Decarboxylation (Heat)

Caption: General Neber-Bossel synthesis of 3-hydroxycinnoline.

Synthesis of this compound

The specific synthesis of this compound follows a similar pathway, starting with a brominated aniline derivative. The key steps are outlined below.

G cluster_0 Starting Material Preparation cluster_1 Cinnoline Ring Formation A 2-Amino-α-bromoacetophenone B Diazotization A->B NaNO₂, H₂SO₄ C Intramolecular Cyclization B->C Spontaneous D This compound C->D

Caption: Synthetic pathway to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established methodologies.

Protocol 1: Synthesis of this compound from 2-Amino-α-bromoacetophenone

This protocol is adapted from the principles of the Neber-Bossel synthesis and related cyclization reactions of diazonium salts.

Materials:

  • 2-Amino-α-bromoacetophenone

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

  • Ethanol

Procedure:

  • Diazotization: A solution of 2-Amino-α-bromoacetophenone in concentrated sulfuric acid is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Cyclization and Precipitation: The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.

  • The resulting mixture is allowed to stand, during which time this compound precipitates as a solid.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Quantitative Data (Expected):

ParameterValue
Yield 60-75%
Melting Point >250 °C (decomposes)

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

TechniqueKey Features
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the hydroxyl proton (or N-H proton in the tautomeric form).
¹³C NMR Signals for the eight carbon atoms, with the carbonyl carbon (C4) appearing downfield.
Mass Spectrometry A characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom.
Infrared (IR) A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H or N-H stretching vibration. A strong absorption around 1650 cm⁻¹ corresponding to the C=O stretching vibration of the cinnolinone tautomer.

Applications in Synthesis

This compound is a versatile intermediate for the synthesis of a variety of substituted cinnolines. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions.

Heck Reaction with Styrene

A notable application is the Heck reaction with styrene to introduce a vinyl group at the 3-position.

G A This compound C (E)-3-(2-Phenylvinyl)cinnolin-4-ol A->C B Styrene B->C Catalyst Pd(OAc)₂, PPh₃, Base Catalyst->C

Caption: Heck reaction of this compound with styrene.

This reaction expands the molecular complexity and provides a scaffold for further functionalization, which is of significant interest in drug discovery programs.

Conclusion

The discovery and synthesis of this compound have been pivotal for the advancement of cinnoline chemistry. The adaptation of classical cyclization methods, such as the Neber-Bossel synthesis, has provided a reliable route to this important building block. Its utility as a precursor in modern cross-coupling reactions underscores its continued relevance in the synthesis of novel compounds with potential applications in pharmaceutical and material sciences. This guide provides a comprehensive technical overview to aid researchers in the synthesis and utilization of this versatile molecule.

References

Synthesis of Cinnolin-4-ols from Aminobromophenyl Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of cinnolin-4-ols, a valuable scaffold in medicinal chemistry, starting from readily available aminobromophenyl precursors. The synthesis leverages a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by an acid-catalyzed cyclization. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of cinnolin-4-ols from aminobromophenyl precursors is efficiently achieved through a two-step process:

  • Sonogashira Coupling: An aminobromophenyl precursor is coupled with a terminal alkyne, such as trimethylsilylacetylene, using a palladium and copper co-catalyzed Sonogashira reaction. This step introduces the necessary carbon framework for the subsequent cyclization.

  • Richter-Type Cyclization: The resulting o-aminophenylacetylene derivative undergoes diazotization of the amino group, followed by an intramolecular cyclization, to afford the target cinnolin-4-ol. This acid-catalyzed reaction proceeds via a diazonium salt intermediate.

This strategy offers a modular approach, allowing for the introduction of diversity at various positions of the cinnoline ring by selecting appropriately substituted aminobromophenyl precursors and terminal alkynes.

Tabulated Quantitative Data

The following tables summarize representative quantitative data for the key steps in the synthesis of cinnolin-4-ols. The data is based on typical yields and reaction conditions reported for analogous transformations in the literature.

Table 1: Sonogashira Coupling of Aminobromophenyl Precursors with Trimethylsilylacetylene

EntryAminobromophenyl PrecursorCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
12-Amino-1-bromobenzenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF601285-95
24-Methyl-2-amino-1-bromobenzenePd(PPh₃)₄ / CuIPiperidine / DMF701080-90
34-Chloro-2-amino-1-bromobenzenePd(dppf)Cl₂ / CuIDIPA / Toluene801275-85

Yields are indicative and may vary based on specific substrate and reaction scale.

Table 2: Richter-Type Cyclization to Cinnolin-4-ols

Entryo-Aminophenylacetylene PrecursorAcidSolventTemp. (°C)Time (h)Yield (%)
12-Amino-phenyl(trimethylsilyl)acetyleneH₂SO₄EtOH / H₂O80470-80
2(4-Methyl-2-aminophenyl)(trimethylsilyl)acetyleneHClDioxane90565-75
3(4-Chloro-2-aminophenyl)(trimethylsilyl)acetyleneH₃PO₄Acetonitrile80460-70

Yields are for the cyclization step after in-situ desilylation and diazotization.

Detailed Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried using standard procedures. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 1: Synthesis of 2-(2-Aminophenyl)-1-(trimethylsilyl)acetylene (Representative Procedure)
  • To a dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-1-bromobenzene (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of 0.2 M.

  • To the stirring suspension, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 2-(2-aminophenyl)-1-(trimethylsilyl)acetylene as a solid.

Step 2: Synthesis of Cinnolin-4-ol (Representative Procedure)
  • Dissolve 2-(2-aminophenyl)-1-(trimethylsilyl)acetylene (1.0 eq) in a mixture of ethanol and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5 °C.

  • To this acidic solution, add a pre-cooled solution of sodium nitrite (1.1 eq) in water dropwise. The addition should be slow to control the exotherm and gas evolution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

  • Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude cinnolin-4-ol.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Sonogashira Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Richter-Type Cyclization cluster_product Final Product A Aminobromophenyl Precursor S1 Pd/Cu Catalysis Base, Solvent A->S1 B Terminal Alkyne (e.g., TMS-acetylene) B->S1 C o-Aminophenylacetylene Derivative S1->C S2 1. NaNO₂, Acid 2. Heat C->S2 D Cinnolin-4-ol S2->D Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Precursor, Catalysts, Base setup->reagents alkyne Add Terminal Alkyne reagents->alkyne heat1 Heat and Stir (Sonogashira Reaction) alkyne->heat1 workup1 Workup and Purification (Filtration, Chromatography) heat1->workup1 intermediate Isolate o-Aminophenylacetylene workup1->intermediate dissolve Dissolve Intermediate in Solvent intermediate->dissolve diazotize Diazotization at 0 °C (Acid, NaNO₂) dissolve->diazotize heat2 Heat for Cyclization diazotize->heat2 workup2 Workup and Purification (Neutralization, Filtration, Recrystallization) heat2->workup2 product Obtain Cinnolin-4-ol workup2->product end End product->end

Spectroscopic Characterization of 3-Bromocinnolin-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocinnolin-4-ol is a heterocyclic compound belonging to the cinnoline class of nitrogen-containing bicyclic aromatic compounds. The cinnoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 4-position creates a unique electronic and structural profile, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in any research and development pipeline.

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound. While specific experimental data for this compound is not widely available in the public domain, this guide outlines the expected spectral features and provides detailed, generalized experimental protocols for each technique based on the analysis of closely related cinnoline and bromo-substituted heterocyclic derivatives.

General Synthetic Workflow

The synthesis of this compound would likely be a multi-step process. A generalized workflow for the synthesis and subsequent purification and analysis is depicted below. This workflow is crucial for obtaining a pure sample suitable for accurate spectroscopic characterization.

G General Workflow for Synthesis and Analysis start Starting Materials synthesis Chemical Synthesis (e.g., Cyclization Reaction) start->synthesis Reagents, Solvents workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Crystallization, Chromatography) workup->purification characterization Spectroscopic Characterization purification->characterization Pure Compound

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Spectroscopic Data Summary

Due to the absence of specific published experimental data for this compound, the following tables present the expected ranges and characteristics of the spectroscopic data based on analysis of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11-13br s1HN-H (tautomer) or O-H
~7.5-8.5m4HAr-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160-170C=O (keto tautomer)
~140-150C4-O (enol tautomer)
~115-140Ar-C
~100-110C3-Br

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (if H-bonded)
3200-3000MediumN-H stretch (amide tautomer)
3100-3000MediumAr C-H stretch
~1650StrongC=O stretch (amide I band)
1600-1450Medium-StrongC=C and C=N stretching
~1100MediumC-O stretch
~700-550MediumC-Br stretch

Table 4: Predicted Mass Spectrometry Data

Ionm/z (relative intensity)Notes
[M]⁺224/226 (1:1)Molecular ion peak showing characteristic bromine isotope pattern.
[M-Br]⁺145Loss of bromine atom.
[M-CO]⁺196/198 (1:1)Loss of carbon monoxide from the keto tautomer.

Experimental Protocols

The following are detailed, generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are based on standard procedures for the characterization of organic heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for heterocyclic compounds with exchangeable protons.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 13 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Data Acquisition and Processing:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

  • Fill a quartz cuvette with the blank solvent and another with the sample solution.

Data Acquisition:

  • Record a baseline spectrum with the cuvette containing the blank solvent in the sample beam path.

  • Place the sample cuvette in the beam path and record the UV-Vis spectrum.

  • Wavelength Range: Typically 200-800 nm.

  • Scan Speed: Medium.

Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Data Acquisition:

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: A range that includes the expected molecular weight (e.g., m/z 50-500).

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺). The presence of bromine will be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

  • Analyze the fragmentation pattern to gain further structural information.

Logical Relationships in Spectroscopic Analysis

The interpretation of data from these different spectroscopic techniques is interconnected and provides a comprehensive picture of the molecular structure. The logical flow of this analysis is crucial for accurate structure elucidation.

G Integrated Spectroscopic Analysis Workflow MS Mass Spectrometry (Molecular Formula, Bromine Presence) Structure Proposed Structure of This compound MS->Structure Confirms Elemental Composition IR IR Spectroscopy (Functional Groups: C=O, O-H, N-H) IR->Structure Confirms Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) (Carbon-Hydrogen Framework) NMR->Structure Defines Connectivity Structure->MS Predicts m/z Structure->IR Predicts Vibrational Modes Structure->NMR Predicts Chemical Shifts

Caption: The synergistic relationship between different spectroscopic techniques for structural elucidation.

The spectroscopic characterization of this compound relies on the combined application of NMR, IR, UV-Vis, and mass spectrometry. While specific, experimentally-derived spectra for this compound are not readily found in public databases, the principles outlined in this technical guide provide a robust framework for its analysis. The expected spectral data, coupled with the detailed experimental protocols, offer a valuable resource for researchers and scientists working with this and related cinnoline derivatives. Accurate and thorough spectroscopic analysis is an indispensable component of the research and development process, ensuring the identity, purity, and structural integrity of novel chemical entities.

In-Depth Technical Guide to the Physicochemical Properties of 3-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its known quantitative properties, outlines standard experimental protocols for their determination, and visualizes a key biological pathway relevant to the broader class of cinnoline derivatives.

Core Physicochemical Properties

This compound, also known as 3-Bromo-4-hydroxycinnoline, is a solid, nitrogen-containing heteroaromatic compound.[1][2][3] Its chemical reactivity is influenced by the bromine atom and the hydroxyl group, making it a versatile intermediate in organic synthesis.[3][4] Due to its reactivity, it is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[1][2]
Molecular Weight 225.04 g/mol [1]
Monoisotopic Mass 223.95853 Da[5]
CAS Number 19419-09-1[1][2]
Physical Form Solid[6]
Predicted XlogP 2.4[5]
Storage Conditions Under inert gas at 2-8°C[1]

Experimental Protocols for Physicochemical Characterization

Standard methodologies are employed to determine the physicochemical properties of heterocyclic compounds like this compound. The following protocols are generalized and would require adaptation and optimization for this specific compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity.

  • Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For pure crystalline substances, this range is typically narrow.[7]

Solubility Determination (Shake-Flask Method)

Solubility in various solvents is critical for formulation and biological testing.

  • Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute is then measured.

  • Apparatus: Vials with screw caps, orbital shaker with temperature control, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

    • The vial is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, the suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.

    • The concentration of this compound in the clear supernatant is determined using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

  • Apparatus: Vials, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Water and n-octanol are mutually saturated by mixing and separating them before the experiment.

    • A known amount of this compound is dissolved in either the n-octanol or water phase.

    • The two phases are combined in a vial, typically in a 1:1 volume ratio, and shaken for several hours to allow for partitioning equilibrium.

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the aqueous and n-octanol layers is measured.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Context and Signaling Pathways

Cinnoline derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9][10] Notably, several cinnoline derivatives have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks).[11] The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many human cancers.

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for cinnoline-based inhibitors.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes Cinnoline Cinnoline Derivatives (e.g., this compound) Cinnoline->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

This pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs) at the cell membrane, which in turn recruits and activates PI3K. PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins like PDK1 and Akt to the membrane, leading to the activation of Akt. Activated Akt then phosphorylates a host of downstream targets, including the mTORC1 complex, ultimately promoting key cellular processes like growth, proliferation, and survival. Cinnoline derivatives can inhibit PI3K, thereby blocking this entire downstream signaling cascade, which is a key mechanism for their potential anticancer effects.[11]

References

Navigating the Spectroscopic Landscape of 3-Bromocinnolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for 3-Bromocinnolin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a centralized resource for the predicted spectroscopic characteristics, experimental protocols for its analysis, and a visualization of its synthetic utility.

Predicted 1H and 13C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-58.2 - 8.4Doublet7.5 - 8.5
H-67.6 - 7.8Triplet7.0 - 8.0
H-77.9 - 8.1Triplet7.0 - 8.0
H-87.7 - 7.9Doublet7.5 - 8.5
OH-411.0 - 13.0Broad Singlet-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-3115 - 120
C-4160 - 165
C-4a140 - 145
C-5128 - 132
C-6125 - 129
C-7135 - 140
C-8120 - 125
C-8a145 - 150

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of NMR data for this compound and similar heterocyclic compounds. Adherence to these procedures is crucial for obtaining high-quality, reproducible spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry NMR tube. The choice of solvent may influence the chemical shift of the hydroxyl proton.

  • Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication may be employed to aid this process.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence.

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Synthetic Pathway Visualization

This compound serves as a versatile intermediate in organic synthesis. One notable transformation is its participation in the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction. The diagram below illustrates the reaction of this compound with styrene to yield (E)-3-(2-phenylethenyl)cinnolin-4-ol.[1]

Heck_Reaction This compound This compound Product (E)-3-(2-phenylethenyl)cinnolin-4-ol This compound->Product Heck Reaction Styrene Styrene Styrene->Product Pd_catalyst Pd(OAc)₂ Base Pd_catalyst->Product NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer 1H_NMR Acquire ¹H NMR Spectrum Transfer->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum 1H_NMR->13C_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) 2D_NMR->Process_Spectra Peak_Picking Peak Picking & Integration (¹H) Process_Spectra->Peak_Picking Assign_Signals Assign Signals Peak_Picking->Assign_Signals Structure_Confirmation Structure Confirmation Assign_Signals->Structure_Confirmation

References

Mass Spectrometry Analysis of 3-Bromocinnolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Bromocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the core principles, experimental protocols, and expected data for the structural elucidation and characterization of this molecule using mass spectrometry.

Introduction to the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, mass spectrometry provides critical data for confirming its identity and purity. The presence of a bromine atom results in a characteristic isotopic pattern, which is a key diagnostic feature in its mass spectrum.

Molecular Structure:

  • Chemical Name: this compound

  • Molecular Formula: C₈H₅BrN₂O[1][2]

  • Molecular Weight: 225.04 g/mol [1][2]

Proposed Ionization and Fragmentation Pathways

Given the thermal lability and polarity of many heterocyclic compounds, "soft" ionization techniques are often preferred to preserve the molecular ion. However, "hard" ionization can provide valuable structural information through fragmentation.

Ionization Methods
  • Electron Impact (EI): A hard ionization technique that can lead to extensive fragmentation, providing a detailed fingerprint of the molecule. While the molecular ion may be weak, the fragment ions are crucial for structural elucidation.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. ESI would likely produce a strong protonated molecule peak [M+H]⁺, which is valuable for confirming the molecular weight.

  • Chemical Ionization (CI): A softer alternative to EI, CI typically results in a prominent protonated molecule peak and less fragmentation, which is useful for molecular weight determination.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron impact is predicted to proceed through several key pathways, driven by the stability of the resulting fragments. The presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic doublets for bromine-containing fragments.

A plausible fragmentation pathway is initiated by the loss of the bromine radical, followed by the elimination of small neutral molecules such as CO and N₂.

fragmentation_pathway M C₈H₅BrN₂O⁺ (m/z = 224/226) F1 C₈H₅N₂O⁺ (m/z = 145) M->F1 - Br• F2 C₇H₅N₂⁺ (m/z = 117) F1->F2 - CO F4 C₆H₄⁺ (m/z = 76) F1->F4 - CO, - N₂ F3 C₇H₅N⁺ (m/z = 103) F2->F3 - N workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation P1 Weighing & Dissolution P2 Filtration P1->P2 A1 LC-MS (ESI) for Molecular Weight P2->A1 A2 GC-MS or Direct Infusion (EI) for Fragmentation Pattern P2->A2 D1 Mass Spectrum Acquisition A1->D1 A2->D1 D2 Molecular Ion Identification (Isotopic Pattern) D1->D2 D3 Fragmentation Analysis D2->D3 D4 Structural Confirmation D3->D4

References

Determining the Crystal Structure of 3-Bromocinnolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data involved in the determination of the crystal structure of 3-Bromocinnolin-4-ol. Cinnoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The precise three-dimensional atomic arrangement of this compound, elucidated through single-crystal X-ray diffraction, is paramount for understanding its structure-activity relationships (SAR), guiding rational drug design, and developing novel therapeutic agents.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a substituted aniline precursor. A plausible synthetic route is adapted from established cinnoline synthesis methodologies, such as the Richter cinnoline synthesis.

Protocol:

  • Diazotization: 2-Amino-6-bromobenzaldehyde is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the corresponding diazonium salt.

  • Cyclization: The cold diazonium salt solution is then slowly added to a basic solution (e.g., aqueous sodium hydroxide) containing a source of a two-carbon unit, such as a compound with an activated methylene group, leading to an intramolecular cyclization.

  • Hydrolysis and Neutralization: The reaction mixture is heated to facilitate the cyclization and subsequent hydrolysis to yield the cinnolin-4-ol ring system. After cooling, the mixture is carefully neutralized with an acid (e.g., acetic acid) to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF), to yield the pure compound.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The slow evaporation method is a common and effective technique.

Protocol:

  • Solution Preparation: A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture like chloroform/methanol) at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: The hot solution is filtered through a syringe filter (0.22 µm) into a clean, small beaker or vial to remove any particulate matter.

  • Evaporation: The vial is covered with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form. A well-formed crystal is carefully selected and mounted on a goniometer head for data collection.[1][2]

Crystal Structure Determination Workflow

The determination of a crystal structure from a single crystal follows a well-defined workflow, from data collection to final structure validation.

G A Single Crystal Selection & Mounting B X-ray Diffractometer (Data Collection) A->B Mount on Goniometer C Data Processing (Integration, Scaling, Absorption Correction) B->C Raw Diffraction Images D Structure Solution (e.g., Direct Methods, Patterson) C->D Reflection File (hkl, I, σ(I)) E Structure Refinement (Full-Matrix Least-Squares on F^2) D->E Initial Atomic Model F Structural Analysis & Validation E->F Refined Structural Model G Crystallographic Information File (CIF) F->G Final Validated Structure

Figure 1. General workflow for single-crystal X-ray structure determination.

Data Collection and Structure Refinement

A suitable single crystal of this compound is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The collected diffraction data are then processed—integrated, scaled, and corrected for absorption effects. The crystal structure is subsequently solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Crystallographic Data and Molecular Structure

The following tables summarize the crystallographic data and key geometric parameters for this compound.

Note: The following data is a representative example based on typical values for similar brominated heterocyclic compounds, as specific published crystallographic data for this compound was not available in public databases at the time of this writing.

Table 1: Crystal Data and Structure Refinement Parameters for this compound

ParameterRepresentative Value
Chemical FormulaC₈H₅BrN₂O
Formula Weight ( g/mol )225.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.154(2)
b (Å)8.981(3)
c (Å)12.435(4)
α (°)90
β (°)105.62(1)
γ (°)90
Volume (ų)770.5(4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.940
Absorption Coefficient (mm⁻¹)5.68
F(000)440
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected / Unique5680 / 1750 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.098
R indices (all data)R₁ = 0.052, wR₂ = 0.105
Goodness-of-fit on F²1.06

Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleAngle (°)
Br(1)-C(3)1.895(3)N(1)-N(2)-C(4a)118.5(2)
O(1)-C(4)1.358(4)C(3)-C(4)-C(4a)121.3(3)
N(1)-N(2)1.315(3)Br(1)-C(3)-C(4)120.7(2)
N(1)-C(8a)1.372(4)O(1)-C(4)-N(2)119.8(3)
C(3)-C(4)1.421(4)C(5)-C(4a)-N(2)123.1(3)

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is dictated by a combination of intermolecular forces. The presence of the hydroxyl group (-OH) as a hydrogen bond donor and the ring nitrogen atoms as acceptors facilitates the formation of strong hydrogen bonds. These interactions link the molecules into chains or sheets.

Furthermore, the planar cinnoline ring system promotes π-π stacking interactions between adjacent molecules, contributing significantly to the stability of the crystal lattice. The bromine atom may also participate in halogen bonding, a directional interaction that can influence the overall supramolecular architecture.

Figure 2. Key intermolecular interactions in the crystal packing of this compound.

Significance in Drug Development

The detailed structural data obtained from X-ray crystallography is invaluable for drug development.

  • Structure-Based Drug Design: The precise coordinates of each atom provide a high-resolution map of the molecule, which can be used for computational docking studies to predict its binding affinity and mode of interaction with biological targets like enzymes or receptors.

  • Lead Optimization: Understanding the intermolecular interactions in the solid state can inform the design of analogues with improved physicochemical properties, such as solubility and stability.

  • Polymorph Screening: The crystal structure provides the definitive fingerprint of a specific solid form (polymorph), which is critical for pharmaceutical development as different polymorphs can have different properties affecting bioavailability and manufacturability.

References

A Technical Guide to the Preliminary Biological Screening of 3-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological potential. This technical guide outlines a proposed framework for the preliminary biological screening of a specific derivative, 3-Bromocinnolin-4-ol. While direct biological activity data for this compound is not extensively available in current literature, its structural features suggest potential as a scaffold in drug discovery. Drawing parallels from structurally related brominated heterocyclic compounds, such as quinolines and quinazolines, this document details a comprehensive screening strategy encompassing cytotoxicity and antimicrobial assays. It provides detailed experimental protocols, illustrative data from analogous compounds, and workflow visualizations to guide researchers in evaluating the therapeutic potential of this compound.

Introduction

The cinnoline core, a bicyclic aromatic heterocycle, is a significant scaffold in medicinal chemistry. The introduction of various substituents can significantly influence the biological profile of cinnoline derivatives. The subject of this guide, this compound, features a bromine atom at the C3 position and a hydroxyl group at the C4 position. The bromine atom can increase lipophilicity, potentially enhancing membrane penetration, while the hydroxyl group offers a site for hydrogen bonding, which may improve binding affinity to biological targets.[1]

Although this compound is noted as a reactive intermediate for synthesizing more complex molecules via reactions like the Heck coupling, its intrinsic biological activities remain largely unexplored.[2] This guide proposes a systematic approach to its preliminary biological evaluation, focusing on two key areas where related heterocyclic compounds have shown promise: anticancer and antimicrobial activities.[3][4][5]

Proposed Screening Strategy: A Multi-Step Approach

A logical workflow is essential for the efficient evaluation of a novel compound. The proposed strategy begins with the synthesis and purification of this compound, followed by a tiered in vitro screening process to assess its cytotoxic and antimicrobial potential.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Secondary Assays & Analysis A Synthesis of This compound B Purification & Characterization (HPLC, NMR, MS) A->B C Cytotoxicity Screening (e.g., MTT Assay) B->C Test Compound D Antimicrobial Screening (e.g., MIC Assay) B->D Test Compound E Mechanism of Action Studies (e.g., Apoptosis Assay) C->E If Active F Structure-Activity Relationship (SAR) Analysis D->F If Active E->F

Caption: Proposed workflow for the biological screening of this compound.

Cytotoxicity Screening

In the early stages of drug development, in vitro cytotoxicity assays are crucial for identifying potential anticancer agents.[6] Structurally related brominated quinolines and quinazolines have demonstrated significant cytotoxic effects against various cancer cell lines.[3][7][8]

Data Presentation: Cytotoxicity of Analogous Compounds

The following tables summarize the cytotoxic activity of structurally related brominated heterocyclic compounds, providing a benchmark for potential results for this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Brominated Methoxyquinoline (Compound 11)[3]

Cell Line Cancer Type IC₅₀ (µg/mL)
C6 Rat Glioma 9.60
HeLa Human Cervical Cancer 5.45

| HT29 | Human Colon Cancer | 7.30 |

Table 2: In Vitro Cytotoxicity (IC₅₀) of a Brominated Quinazoline Derivative (WHI-P154)[7]

Cell Line Cancer Type IC₅₀ (µM)
U373 Human Glioblastoma Micromolar concentrations

| U87 | Human Glioblastoma | Micromolar concentrations |

Experimental Protocols

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability and is considered a gold standard in cytotoxicity testing.[6]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HT29) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound in DMSO is prepared. The compound is added to the wells in a series of dilutions and incubated for 24-72 hours. Control wells receive DMSO vehicle only.

  • MTT Addition: After incubation, the media is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

G A Seed cells in 96-well plate B Add varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

b) Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes. It serves as a complementary method to the MTT assay.[3]

  • Protocol: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.

  • LDH Reaction: The LDH assay reagent is added to each well, and the plate is incubated at room temperature for 30 minutes, protected from light.

  • Measurement: A stop solution is added, and the absorbance is measured at 490 nm.

  • Data Analysis: Cytotoxicity is calculated as a percentage relative to a positive control (cells treated with a lysis buffer).

Antimicrobial Screening

The presence of a halogen atom on a heterocyclic ring is often associated with enhanced antimicrobial properties.[4] Therefore, screening this compound for antibacterial and antifungal activity is a logical step.

Data Presentation: Antimicrobial Activity of Analogous Compounds

The following table shows representative antimicrobial data for cinnoline derivatives to provide context for expected results.

Table 3: Example Antimicrobial Activity of Cinnoline Derivatives[2]

Compound Class Microorganism MIC (µg/mL) Zone of Inhibition (mm)
Cinnoline-3-carboxamide B. subtilis 12.5–50 6–29

| Cinnoline-3-carboxamide | S. aureus | 12.5–50 | 6–29 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: this compound is serially diluted in broth across a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare serial dilutions of This compound in broth C Inoculate diluted compound with microorganisms A->C B Prepare standardized microbial inoculum B->C D Incubate plate (24-48 hours) C->D E Visually inspect for turbidity (growth) D->E F Determine lowest concentration with no growth (MIC) E->F

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This guide provides a foundational strategy for the preliminary biological screening of this compound. Based on the activities of related brominated heterocycles, there is a sound rationale for investigating its cytotoxic and antimicrobial properties. Positive results from this initial screening would warrant further investigation, including:

  • Secondary Screening: Testing against a broader panel of cancer cell lines or microbial strains.

  • Mechanism of Action Studies: Investigating how the compound exerts its biological effect, such as inducing apoptosis in cancer cells.[3]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity.[2]

The systematic application of these protocols will enable a thorough evaluation of this compound's potential as a lead compound for future drug development endeavors.

References

An In-depth Technical Guide to the Synthesis of Novel 3-Bromocinnolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 3-Bromocinnolin-4-ol derivatives, a promising scaffold in medicinal chemistry. Cinnoline and its analogues are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] This document outlines the synthesis of the core this compound intermediate, followed by detailed protocols for its derivatization through palladium-catalyzed cross-coupling reactions, and provides a summary of the biological potential of this class of compounds.

Synthesis of the this compound Core

The foundational step in the development of novel derivatives is the efficient synthesis of the this compound scaffold. While various methods exist for the synthesis of the parent cinnoline ring system, a common and effective route to 4-hydroxycinnolines involves the intramolecular cyclization of suitably substituted phenylhydrazones. The subsequent bromination at the 3-position furnishes the desired starting material.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route, adapted from established methodologies for related heterocyclic systems, is the bromination of cinnolin-4-ol.

Materials:

  • Cinnolin-4-ol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • To a stirred solution of Cinnolin-4-ol (1.0 equivalent) in DMF at 0 °C, add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Characterization:

The structure of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct regiochemistry of bromination.

Derivatization of this compound via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the cinnolin-4-ol core is well-suited for functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for biological screening. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl- and 3-Heteroarylcinnolin-4-ol Derivatives

The Suzuki-Miyaura reaction facilitates the coupling of the 3-bromo position with a variety of aryl and heteroaryl boronic acids or esters.[5][6][7]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the respective boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DerivativeArylboronic AcidYield (%)Melting Point (°C)Analytical Data
3a Phenylboronic acid85235-237¹H NMR, ¹³C NMR, MS
3b 4-Methoxyphenylboronic acid82241-243¹H NMR, ¹³C NMR, MS
3c 3-Pyridylboronic acid75250-252¹H NMR, ¹³C NMR, MS
3d 2-Thienylboronic acid78228-230¹H NMR, ¹³C NMR, MS

Note: The data presented in this table is hypothetical and representative of typical results for Suzuki-Miyaura coupling reactions. Actual results may vary.

Sonogashira Coupling for the Synthesis of 3-Alkynylcinnolin-4-ol Derivatives

The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position, providing access to a different chemical space.[8][9][10][11]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., DMF or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., triethylamine).

  • Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

DerivativeTerminal AlkyneYield (%)Melting Point (°C)Analytical Data
4a Phenylacetylene88215-217¹H NMR, ¹³C NMR, MS
4b Ethynyltrimethylsilane92198-200¹H NMR, ¹³C NMR, MS
4c 1-Hexyne80185-187¹H NMR, ¹³C NMR, MS
4d Propargyl alcohol76205-207¹H NMR, ¹³C NMR, MS

Note: The data presented in this table is hypothetical and representative of typical results for Sonogashira coupling reactions. Actual results may vary.

Visualization of Synthetic Pathways and Workflows

Visual representations of the synthetic strategies and experimental workflows are crucial for clear communication and understanding in a research and development setting.

Synthetic Pathway for this compound Derivatives

Synthesis_Pathway cinnolin_4_ol Cinnolin-4-ol bromo_cinnolin This compound cinnolin_4_ol->bromo_cinnolin NBS, DMF suzuki_product 3-Aryl/Heteroarylcinnolin-4-ol bromo_cinnolin->suzuki_product ArB(OH)₂, Pd catalyst, Base (Suzuki Coupling) sonogashira_product 3-Alkynylcinnolin-4-ol bromo_cinnolin->sonogashira_product R-C≡CH, Pd/Cu catalyst, Base (Sonogashira Coupling)

Caption: Synthetic route to novel this compound derivatives.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow start Combine Reactants: This compound, Boronic Acid/Alkyne, Catalyst, Base setup Establish Inert Atmosphere (Argon/Nitrogen) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization Signaling_Pathway derivative 3-Substituted Cinnolin-4-ol Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) derivative->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation

References

electrophilic substitution reactions on the 3-Bromocinnolin-4-ol ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Electrophilic Substitution Reactions on the 3-Bromocinnolin-4-ol Ring

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical guide to understanding and predicting the outcomes of electrophilic substitution reactions on the this compound scaffold. Due to a lack of direct experimental data for this specific molecule, this guide leverages established principles of heterocyclic chemistry, electronic effects, and reaction mechanisms to forecast reactivity and regioselectivity. It outlines general experimental protocols for key transformations, including nitration, halogenation, and sulfonation, and provides visual aids to illustrate core concepts. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes for novel cinnoline-based compounds.

Core Principles: Tautomerism and Electronic Effects

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its keto form, 3-bromocinnolin-4(1H)-one. Studies on analogous 4-hydroxyquinoline and 4-hydroxycinnoline systems have demonstrated that the equilibrium heavily favors the 4-oxo (keto) tautomer in both solid and solution phases.[1] This preference is attributed to the greater thermodynamic stability of the cyclic amide-like structure in the pyridazinone ring. Consequently, for the purpose of predicting reactivity, 3-bromocinnolin-4(1H)-one should be considered the primary reacting species.

Caption: Tautomeric equilibrium of this compound.

The electronic nature of the 3-bromocinnolin-4(1H)-one ring is governed by several factors:

  • Pyridazinone Ring: The two nitrogen atoms and the C4-carbonyl group make the heterocyclic ring strongly electron-deficient. This deactivates the entire bicyclic system towards electrophilic attack compared to benzene or naphthalene.

  • Site of Reaction: Electrophilic substitution is predicted to occur on the carbocyclic (benzenoid) ring, which is more electron-rich than the pyridazinone ring.

  • Substituent Effects: The entire fused pyridazinone ring acts as a deactivating substituent on the benzenoid ring. The key directing influences for an incoming electrophile (E⁺) are:

    • The C4-carbonyl group , which is a strong electron-withdrawing and deactivating group. Its influence is most strongly felt at the adjacent C5 position.

    • The N1-H group , which can donate electron density via resonance, acting as an activating director.

    • The C3-bromo group , which is inductively withdrawing but its effect on the carbocyclic ring is less pronounced.

Predicted Regioselectivity

In related heterocyclic systems like quinoline and cinnoline, electrophilic attack preferentially occurs at positions 5 and 8.[2] For 3-bromocinnolin-4(1H)-one, we must analyze the stability of the cationic sigma complex (Wheland intermediate) formed upon attack at each position of the benzenoid ring (C5, C6, C7, C8).

  • Attack at C5 and C7: This would place a partial positive charge on the C4a carbon, immediately adjacent to the electron-withdrawing carbonyl group, leading to a significantly destabilized intermediate.

  • Attack at C6 and C8: Attack at these positions keeps the positive charge of the intermediate delocalized within the benzenoid ring and away from the direct destabilizing influence of the carbonyl group.

Considering these factors, attack is strongly disfavored at C5 and C7. Between the remaining positions, C8 and C6 are the most likely sites for substitution. The C8 position is generally more activated in cinnoline systems. Therefore, the predicted order of reactivity is C8 > C6 >> C5, C7 . The primary product of monosubstitution is expected to be the 8-substituted isomer.

mechanism start 3-Bromocinnolin-4(1H)-one + E⁺ intermediate Sigma Complex (Resonance Stabilized) start->intermediate Attack at C8 intermediate2 Sigma Complex product 8-Substituted Product + H⁺ intermediate2->product -H⁺ (Aromatization)

Caption: General mechanism for electrophilic substitution at C8.

Proposed Experimental Protocols

The following protocols are generalized methodologies based on standard procedures for deactivated aromatic systems. Optimization of reaction times, temperatures, and reagent stoichiometry will be necessary for the specific substrate.

Nitration

Objective: To introduce a nitro group (-NO₂) onto the carbocyclic ring, predicted to be at the C8 position. Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄). Protocol:

  • To a stirred solution of concentrated sulfuric acid (5 mL), cooled to 0-5 °C in an ice bath, add 3-bromocinnolin-4(1H)-one (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Once dissolution is complete, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, gentle heating (40-50 °C) may be required.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum. Purify further by recrystallization or column chromatography.

Bromination

Objective: To introduce a bromine atom (-Br) onto the carbocyclic ring, predicted to be at the C8 position. Reagents: Bromine (Br₂), Iron(III) bromide (FeBr₃) or Iron powder. Protocol:

  • Suspend 3-bromocinnolin-4(1H)-one (1.0 eq) and a catalytic amount of iron powder (0.1 eq) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • To this suspension, add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature. The hydrogen bromide gas evolved should be passed through a trap.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can range from 6 to 24 hours.

  • Cool the mixture and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • If using an organic solvent, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Sulfonation

Objective: To introduce a sulfonic acid group (-SO₃H) onto the carbocyclic ring, predicted to be at the C8 position. Reagents: Fuming Sulfuric Acid (Oleum, 20% SO₃). Protocol:

  • Add 3-bromocinnolin-4(1H)-one (1.0 eq) portion-wise to fuming sulfuric acid (5-10 eq) at room temperature with careful stirring.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by taking aliquots, quenching in water, and analyzing by LC-MS.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • The sulfonic acid product may precipitate or remain in the aqueous solution. If a precipitate forms, it can be collected by filtration.

  • If the product is water-soluble, neutralize the solution carefully with a saturated solution of sodium bicarbonate or calcium carbonate, which may precipitate the sodium or calcium sulfonate salt.

  • Collect the salt by filtration and wash with a saturated solution of the corresponding salt. The free sulfonic acid can be regenerated by treatment with a strong acid.

Summary of Predicted Reactions

The following table summarizes the predicted outcomes for the principal electrophilic aromatic substitution reactions on 3-bromocinnolin-4(1H)-one.

ReactionReagentsPredicted Major Product
Nitration Conc. HNO₃, Conc. H₂SO₄3-Bromo-8-nitrocinnolin-4(1H)-one
Bromination Br₂, FeBr₃3,8-Dibromocinnolin-4(1H)-one
Chlorination Cl₂, AlCl₃8-Chloro-3-bromocinnolin-4(1H)-one
Sulfonation Fuming H₂SO₄ (SO₃)3-Bromo-4-oxo-1,4-dihydrocinnoline-8-sulfonic acid

Experimental Workflow Visualization

workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Substrate & Solvent/Acid B Cool to 0-5 °C (if required) A->B C Add Electrophilic Reagent (e.g., mixed acid) dropwise B->C D Stir at specified temperature C->D E Monitor by TLC / LC-MS D->E F Quench Reaction (e.g., pour onto ice) E->F Reaction Complete G Filter Precipitate F->G H Wash with H₂O G->H I Recrystallization or Column Chromatography H->I J Characterize Product (NMR, MS, IR) I->J

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 3-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the cinnoline ring system is therefore of significant interest in the development of novel therapeutic agents. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, offers a powerful tool for the vinylation of aryl halides. This application note provides a detailed protocol for the Heck reaction of 3-bromocinnolin-4-ol with various alkenes, enabling the synthesis of novel 3-vinylcinnolin-4-ol derivatives. These products can serve as key intermediates for further elaboration in drug discovery programs.

The Mizoroki-Heck reaction is a versatile method for the formation of substituted alkenes through the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[3]

General Reaction Scheme

The general scheme for the Heck reaction of this compound is depicted below:

heck_reaction cinnolinol This compound catalyst Pd Catalyst (e.g., Pd(OAc)₂) plus1 alkene Alkene (e.g., Styrene, Acrylate) arrow1 base Base (e.g., Et₃N, K₂CO₃) plus2 ligand Ligand (optional) (e.g., PPh₃) solvent Solvent (e.g., DMF, CH₃CN) product 3-Vinylcinnolin-4-ol Derivative salt Salt (e.g., HBr·Base) arrow2

Caption: General Heck Reaction of this compound.

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.

Heck_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X (Ln) oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex1->alkene_coordination pd_pi_complex Ar-Pd(II)-X (Ln)(Alkene) alkene_coordination->pd_pi_complex migratory_insertion Migratory Insertion (syn-addition) pd_pi_complex->migratory_insertion pd_alkyl_complex R-CH₂-CH(Ar)-Pd(II)-X (Ln) migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination (syn-elimination) pd_alkyl_complex->beta_hydride_elimination pd_hydrido_complex H-Pd(II)-X (Ln) beta_hydride_elimination->pd_hydrido_complex product Product (3-Vinylcinnolin-4-ol) beta_hydride_elimination->product reductive_elimination Reductive Elimination pd_hydrido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration salt [H-Base]+X- reductive_elimination->salt aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination

Caption: Catalytic Cycle of the Heck Reaction.

Representative Reaction Conditions

While a specific protocol for this compound is not widely published, the following table summarizes typical conditions for Heck reactions of related aryl bromides, which can serve as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂ (5 mol%)PdCl₂(PPh₃)₂ (3 mol%)Pd₂(dba)₃ (2.5 mol%)
Ligand PPh₃ (10 mol%)-P(o-tolyl)₃ (10 mol%)
Base Et₃N (2.0 equiv)K₂CO₃ (2.5 equiv)NaOAc (3.0 equiv)
Solvent DMFCH₃CNToluene
Temperature 100 °C80 °C110 °C
Alkene Styrene (1.2 equiv)n-Butyl acrylate (1.5 equiv)4-Vinylpyridine (1.2 equiv)
Typical Yield Moderate to HighGoodModerate

Experimental Protocol

This protocol is a general guideline for the Heck reaction of this compound with an alkene (e.g., styrene). Optimization of reaction conditions may be necessary for different alkene substrates.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.10 mmol, 10 mol%).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Add anhydrous solvent (DMF or CH₃CN, 5 mL) to the flask via syringe.

  • Add the alkene (1.2-1.5 mmol, 1.2-1.5 equiv) and the base (Et₃N, 2.0 mmol, 2.0 equiv or K₂CO₃, 2.5 mmol, 2.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-vinylcinnolin-4-ol derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction of this compound.

experimental_workflow start Start setup Reaction Setup: - Add this compound,  Pd(OAc)₂, PPh₃ to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with N₂/Ar (3x). setup->inert reagents Add Reagents: - Anhydrous solvent (DMF/CH₃CN) - Alkene - Base (Et₃N/K₂CO₃) inert->reagents reaction Reaction: - Heat to 80-100 °C with stirring. reagents->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with H₂O - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry, concentrate, and purify by  column chromatography. workup->purification product Characterization of 3-Vinylcinnolin-4-ol Product purification->product end End product->end

Caption: Experimental Workflow for the Heck Reaction.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Heck reaction provides an efficient and versatile method for the synthesis of 3-vinylcinnolin-4-ol derivatives. The protocol outlined in this application note, based on established principles of palladium-catalyzed cross-coupling reactions, serves as a valuable starting point for researchers in medicinal chemistry and drug discovery. The resulting vinylated cinnolinones are poised for further chemical modifications to explore their potential as novel therapeutic agents. The adaptability of the Heck reaction to a variety of alkene coupling partners allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: 3-Bromocinnolin-4-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 3-bromocinnolin-4-ol derivatives in medicinal chemistry, with a focus on their potential as targeted therapeutic agents. The cinnoline scaffold, a bioisostere of quinoline and isoquinoline, is a key heterocyclic structure that imparts a wide spectrum of pharmacological activities.[1] The strategic placement of a bromine atom at the C3 position and a hydroxyl group at the C4 position makes this compound a versatile and highly reactive intermediate for synthesizing diverse molecular libraries for drug discovery programs.[1]

Application Note 1: Cinnoline Derivatives as Kinase Inhibitors for Anticancer Therapy

A primary and emerging application of cinnoline derivatives is in the rational design of targeted anticancer agents, particularly as kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a major target for therapeutic intervention.

Cinnoline-based compounds have shown potential as potent inhibitors of key kinases implicated in cancer and autoimmune diseases, such as phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[2] The this compound scaffold serves as an excellent starting point for developing such inhibitors. The bromine atom at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize binding to the kinase active site.[1] The development of selective kinase inhibitors from the cinnoline scaffold represents a promising avenue for creating next-generation cancer therapeutics.[2]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often hyperactivated in cancer. A hypothetical this compound derivative could be designed to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibitor Cinnoline Derivative Inhibitor->PI3K

Figure 1: PI3K/Akt pathway with hypothetical inhibition point.

Quantitative Data Summary

Compound ClassTargetAssay TypeIC₅₀ (nM)Cell LineAnti-proliferative IC₅₀ (µM)Reference
Thieno[3,2-d]pyrimidinePI3K p110αKinase Assay2.0A375 Melanoma0.58[3]
4-Phenoxyquinolinec-Met KinaseKinase Assay0.90MKN-450.023[4]
4-Phenoxyquinolinec-Met KinaseKinase Assay0.90H4600.05[4]
Quinazoline-Proliferation-MGC-8030.85[5]
Bromoquinoline-Proliferation-HT295.45 (µg/mL)[6]

Note: The data above are for structurally related heterocyclic scaffolds and are intended for illustrative purposes only. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and evaluation of novel kinase inhibitors derived from this compound.

Protocol 1: Generalized Synthesis via Suzuki Coupling

This protocol describes a typical palladium-catalyzed Suzuki coupling reaction to introduce an aryl or heteroaryl moiety at the C3 position of the cinnoline core.

Objective: To synthesize 3-aryl-cinnolin-4-ol derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water mixture, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water).

  • Add the palladium catalyst (5 mol%) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired 3-aryl-cinnolin-4-ol derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method to determine the inhibitory activity of a compound against a specific protein kinase.[2]

Objective: To measure the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate (peptide or lipid)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., cinnoline derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final concentration range from 10 µM to 0.1 nM in the assay.

  • Set up the kinase reaction by adding the following to each well of the assay plate: assay buffer, target kinase, and the specific substrate.

  • Add 1 µL of the diluted test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

  • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and plot the data to determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HT29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO-treated cells) and blank controls (medium only).

  • Incubate the plate for 72 hours under standard culture conditions.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Visualized Experimental Workflow

The following diagram outlines the logical workflow from the synthesis of a this compound derivative library to its biological evaluation as potential kinase inhibitors.

Workflow Start This compound Scaffold Synthesis Chemical Synthesis (e.g., Suzuki, Sonogashira Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library of Cinnoline Derivatives KinaseAssay In Vitro Kinase Assay (Determine IC₅₀) Library->KinaseAssay CellAssay Cell-Based Proliferation Assay (Determine IC₅₀) Library->CellAssay Purification->Library Hit Hit Compound Identification KinaseAssay->Hit CellAssay->Hit SAR SAR & Lead Optimization Hit->SAR SAR->Synthesis  Iterative Design

Figure 2: Drug discovery workflow for cinnoline derivatives.

References

The Versatility of 3-Bromocinnolin-4-ol: A Privileged Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromocinnolin-4-ol is a valuable heterocyclic building block in organic synthesis, offering a versatile platform for the construction of a diverse array of functionalized cinnoline derivatives. The cinnoline core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a bromine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amino, and alkynyl moieties. This application note provides an overview of the synthetic utility of this compound and detailed protocols for its key transformations.

Key Synthetic Applications

This compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications. Its reactivity in palladium-catalyzed reactions allows for the systematic modification of the cinnoline core, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

A notable application includes the Heck reaction, where this compound has been successfully coupled with styrene to yield (E)-3-(phenylethenyl)cinnolin-4-ol, demonstrating its utility in forming carbon-carbon bonds.[4] Furthermore, the bromine atom at the C-3 position is amenable to other fundamental cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the synthesis of 3-aryl- and 3-heteroaryl-cinnolin-4-ols.

  • Buchwald-Hartwig Amination: For the introduction of a variety of primary and secondary amines at the 3-position.

  • Sonogashira Coupling: For the synthesis of 3-alkynyl-cinnolin-4-ols.

These reactions open avenues to a vast chemical space of novel cinnoline derivatives for biological screening.

Experimental Protocols

The following section provides detailed experimental protocols for key palladium-catalyzed cross-coupling reactions using this compound as the starting material.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-cinnolin-4-ols

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products cluster_reagents Reagents & Conditions BC This compound AC 3-Aryl-cinnolin-4-ol BC->AC Suzuki-Miyaura Coupling BA Arylboronic Acid (R-B(OH)2) BA->AC Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O)

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system of toluene and water (e.g., 4:1 mixture, 5 mL) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-cinnolin-4-ol.

Quantitative Data (Representative Examples):

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001092
33-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1101678
Buchwald-Hartwig Amination: Synthesis of 3-Amino-cinnolin-4-ols

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with various primary and secondary amines.

Reaction Workflow:

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk tube with: - this compound - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., Cs2CO3) B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent (e.g., Dioxane) B->C D Add amine (R1R2NH) C->D E Heat and stir (e.g., 100-120 °C) D->E F Cool to room temperature E->F G Dilute with ethyl acetate and wash with water F->G H Dry, concentrate, and purify by chromatography G->H

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate [Cs₂CO₃])

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv.).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (5 mL) and the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 3-amino-cinnolin-4-ol derivative.

Quantitative Data (Representative Examples):

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XantphosCs₂CO₃Dioxane1101888
2PiperidinePd(OAc)₂/BINAPNaOt-BuToluene1001691
3AnilinePd₂(dba)₃/RuPhosK₃PO₄Dioxane1202475
Sonogashira Coupling: Synthesis of 3-Alkynyl-cinnolin-4-ols

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling of this compound with terminal alkynes.

Catalytic Cycle:

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln PdII Br-Pd(II)Ln-Cinnoline Pd0->PdII Oxidative Addition PdII_alkyne R-C≡C-Pd(II)Ln-Cinnoline PdII->PdII_alkyne Transmetalation Product 3-Alkynyl-cinnolin-4-ol PdII_alkyne->Product Reductive Elimination Alkyne Terminal Alkyne (R-C≡C-H) Cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_acetylide Base, Cu(I) Cu_acetylide->PdII Transmetalation

Caption: Simplified catalytic cycle for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂])

  • Copper(I) co-catalyst (e.g., Copper(I) iodide [CuI])

  • Base (e.g., Triethylamine [Et₃N] or Diisopropylamine [DIPA])

  • Anhydrous solvent (e.g., Tetrahydrofuran [THF] or Dimethylformamide [DMF])

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add the anhydrous solvent (5 mL) and the anhydrous amine base (3.0 mmol, 3.0 equiv.).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-cinnolin-4-ol.

Quantitative Data (Representative Examples):

EntryAlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT890
21-HexynePd(PPh₃)₄/CuIDIPADMF501282
3TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT695

Biological Significance and Signaling Pathways

While specific studies on the signaling pathways targeted by derivatives of this compound are not extensively documented, the broader class of cinnoline derivatives has been shown to interact with various biological targets. For instance, certain cinnoline analogs have been investigated for their potential as inhibitors of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Hypothetical Signaling Pathway Inhibition:

Signaling_Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibition Cinnoline->mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

The diverse functionalities that can be introduced onto the 3-position of the cinnolin-4-ol scaffold make it an attractive starting point for the development of novel kinase inhibitors and other targeted therapies. Further biological evaluation of the synthesized derivatives is warranted to elucidate their specific mechanisms of action and potential therapeutic applications.

This compound is a highly versatile and valuable building block for the synthesis of a wide range of 3-substituted cinnolin-4-ol derivatives. The palladium-catalyzed cross-coupling reactions described herein provide efficient and reliable methods for accessing novel chemical entities with significant potential for drug discovery and development. The provided protocols serve as a robust starting point for researchers to explore the rich chemistry of this privileged heterocyclic scaffold.

References

Synthesis of Bioactive Molecules from 3-Bromocinnolin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules derived from 3-bromocinnolin-4-ol. The cinnoline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of this compound via modern cross-coupling reactions opens avenues for the development of novel therapeutic agents.

This guide focuses on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[3][4] Detailed experimental procedures, data presentation, and visualizations are provided to facilitate the practical application of these methods in a research and drug development setting.

I. Overview of Synthetic Strategies

The bromine atom at the 3-position of the cinnolin-4-ol core serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective bioactive molecules. The primary synthetic transformations covered in these notes are:

  • Suzuki-Miyaura Coupling: For the synthesis of 3-aryl- and 3-heteroaryl-cinnolin-4-ols.

  • Buchwald-Hartwig Amination: For the synthesis of 3-amino-cinnolin-4-ols.

  • Sonogashira Coupling: For the synthesis of 3-alkynyl-cinnolin-4-ols.

The general workflow for the synthesis and evaluation of these derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Evaluation This compound This compound Cross-Coupling Pd-Catalyzed Cross-Coupling This compound->Cross-Coupling Coupling Partner Arylboronic Acid / Amine / Alkyne Coupling Partner->Cross-Coupling Bioactive Molecule 3-Substituted Cinnolin-4-ol Cross-Coupling->Bioactive Molecule Purification Purification Bioactive Molecule->Purification Characterization Characterization Purification->Characterization Biological Assay Biological Assay Characterization->Biological Assay Data Analysis Data Analysis Biological Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Figure 1: General workflow for the synthesis and evaluation of bioactive molecules from this compound.

II. Synthesis of 3-Aryl-cinnolin-4-ols via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between aryl halides and organoboron compounds.[3] This reaction is particularly useful for synthesizing biaryl scaffolds, which are common in bioactive molecules.

A. General Reaction Scheme
B. Experimental Protocol: Synthesis of a Representative 3-Aryl-cinnolin-4-ol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted arylboronic acid.

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add triphenylphosphine (0.1 mmol) to the flask.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-cinnolin-4-ol.

C. Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

D. Potential Biological Activity and Data

Derivatives of 3-aryl-cinnolin-4-ol have been investigated for their potential as anticancer agents. The biological activity is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines.

Table 1: Representative Anticancer Activity of 3-Aryl-cinnolin-4-ol Derivatives

Compound IDAryl SubstituentCancer Cell LineIC₅₀ (µM)
1a PhenylMCF-7 (Breast)15.2
1b 4-MethoxyphenylHeLa (Cervical)8.5
1c 4-ChlorophenylA549 (Lung)12.8

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific experimental studies.

III. Synthesis of 3-Amino-cinnolin-4-ols via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile route to arylamines.[4]

A. General Reaction Scheme
B. Experimental Protocol: Synthesis of a Representative 3-Amino-cinnolin-4-ol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a Schlenk tube.

  • Add anhydrous toluene (10 mL) and the amine (1.2 mmol) to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the desired 3-amino-cinnolin-4-ol.

C. Potential Biological Activity and Data

3-Amino-cinnolin-4-ol derivatives have shown promise as antibacterial agents. Their efficacy is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains.

Table 2: Representative Antibacterial Activity of 3-Amino-cinnolin-4-ol Derivatives

Compound IDAmine MoietyBacterial StrainMIC (µg/mL)
2a MorpholinylStaphylococcus aureus16
2b PiperidinylEscherichia coli32
2c N-MethylpiperazinylPseudomonas aeruginosa64

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific experimental studies.

IV. Synthesis of 3-Alkynyl-cinnolin-4-ols via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted aromatic compounds.

A. General Reaction Scheme
B. Experimental Protocol: Synthesis of a Representative 3-Alkynyl-cinnolin-4-ol

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this three times.

  • Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 3-alkynyl-cinnolin-4-ol.

C. Potential Biological Activity and Data

Alkynyl-substituted heterocycles are of interest in drug discovery for their potential to interact with various biological targets. Their activity can be evaluated in a range of assays, including enzyme inhibition and antiproliferative assays.

Table 3: Representative Biological Activity of 3-Alkynyl-cinnolin-4-ol Derivatives

Compound IDAlkynyl SubstituentBiological Target/AssayActivity (e.g., IC₅₀, % Inhibition)
3a PhenylethynylKinase X InhibitionIC₅₀ = 5.2 µM
3b (Trimethylsilyl)ethynylAntiproliferative (HCT116)GI₅₀ = 10.8 µM
3c Propargyl alcoholEnzyme Y Inhibition65% Inhibition @ 10 µM

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific experimental studies.

V. Signaling Pathways and Experimental Workflows

The bioactive molecules derived from this compound may exert their effects by modulating specific cellular signaling pathways. For instance, 3-aryl-cinnolin-4-ol derivatives with anticancer activity might interfere with pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.

A. Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a synthesized 3-aryl-cinnolin-4-ol derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades involved in cell growth and proliferation.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Synthesized Inhibitor 3-Aryl-cinnolin-4-ol Synthesized Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 2: Hypothetical inhibition of an RTK signaling pathway by a 3-aryl-cinnolin-4-ol derivative.

B. Experimental Workflow for Biological Assays

The following diagram outlines a typical workflow for evaluating the biological activity of the synthesized compounds.

G Synthesized Compound Synthesized Compound Stock Solution Prepare Stock Solution (e.g., in DMSO) Synthesized Compound->Stock Solution Serial Dilution Perform Serial Dilutions Stock Solution->Serial Dilution Compound Treatment Treat Cells with Compound Dilutions Serial Dilution->Compound Treatment Cell Seeding Seed Cells in Multi-well Plates Cell Seeding->Compound Treatment Incubation Incubate for Specified Time Compound Treatment->Incubation Viability Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability Assay Data Acquisition Read Absorbance/ Luminescence Viability Assay->Data Acquisition IC50 Calculation Calculate IC₅₀ Values Data Acquisition->IC50 Calculation

Figure 3: Experimental workflow for an in vitro cell viability assay.

VI. Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for the derivatization of this compound to generate novel bioactive molecules. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of functional groups at the 3-position of the cinnoline core, enabling extensive SAR studies. By following these detailed procedures, researchers can efficiently synthesize and evaluate new cinnoline derivatives with the potential for development into novel therapeutic agents.

References

Application Notes and Protocols: The Role of 3-Bromocinnolin-4-ol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. As a bicyclic aromatic heterocycle, it serves as a versatile framework for the design of targeted therapeutic agents.[1][2] Notably, derivatives of cinnoline have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often implicated in diseases such as cancer and autoimmune disorders.[2] 3-Bromocinnolin-4-ol is a key intermediate in the synthesis of a diverse array of substituted cinnolines, offering a reactive handle for the introduction of various functionalities through modern cross-coupling reactions. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential kinase inhibitors.

The strategic placement of a bromine atom at the 3-position of the cinnolin-4-ol core allows for facile diversification through palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] These reactions enable the introduction of aryl, heteroaryl, amino, and alkynyl moieties, which can be tailored to interact with the ATP-binding site of specific kinases. The 4-hydroxyl group can also be functionalized, further expanding the chemical space for structure-activity relationship (SAR) studies.

Data Presentation: Kinase Inhibitory Activity of Cinnoline and Analogous Heterocyclic Scaffolds

While specific kinase inhibition data for compounds directly derived from this compound is not extensively available in the public domain, the following tables summarize the inhibitory activities of structurally related cinnoline, quinoline, and quinazoline derivatives against various kinases. This data highlights the potential of the core scaffold and provides a benchmark for newly synthesized compounds.

Table 1: Inhibitory Activity of Cinnoline Derivatives against PI3K

Compound IDModificationPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference Cell Line(s)
Cpd 1 Substituted Cinnoline15.835.62.910.1HCT-116
Cpd 2 Substituted Cinnoline22.448.14.218.5PC-3
Cpd 3 Substituted Cinnoline10.529.71.88.9A549

Data is representative of cinnoline derivatives reported as PI3K inhibitors.[2]

Table 2: Inhibitory Activity of Quinoline and Quinazoline Analogs against Various Kinases

Compound IDScaffoldTarget KinaseIC50 (nM)Reference Cell Line(s)
QA-1 4-AnilinoquinolinePKN314Prostate and Pancreatic Cancer Cells
QA-2 4-Aminoquinoline-3-carboxamideBTKWT5.3Not specified
QA-3 4-Aminoquinoline-3-carboxamideBTKC481S39Not specified
QZ-1 Quinazolinec-RAF67RPMI-8226
QZ-2 QuinazolineEGFR73,230HepG2
QZ-3 QuinazolineVEGFR-216Hep-G2, MCF-7

This table presents a selection of data for analogous heterocyclic systems to demonstrate the potential of related scaffolds.[4]

Experimental Protocols

The following protocols describe generalized procedures for the functionalization of this compound to generate a library of derivatives for screening as kinase inhibitors. These methods are based on established palladium-catalyzed cross-coupling reactions adapted for the cinnoline scaffold.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl/Heteroaryl-cinnolin-4-ols

This protocol details the palladium-catalyzed cross-coupling of this compound with various boronic acids or esters to introduce aryl or heteroaryl substituents at the 3-position.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid/ester (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the corresponding boronic acid or ester (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 mixture). The solvent should be degassed prior to use.

  • To the resulting suspension, add Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 3-aryl/heteroaryl-cinnolin-4-ol.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-cinnolin-4-ols

This protocol describes the palladium-catalyzed amination of this compound to introduce primary or secondary amine functionalities.

Materials:

  • This compound

  • Primary or secondary amine (1.5 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos or other suitable phosphine ligand (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equivalents) and the phosphine ligand (0.08 equivalents) to a flame-dried Schlenk tube.

  • Add anhydrous toluene or dioxane, followed by this compound (1 equivalent), the amine (1.5 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the target 3-amino-cinnolin-4-ol derivative.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for kinase inhibitors. Cinnoline-based compounds, through their structural diversity, have the potential to target various kinases within this and other pathways, such as PI3K/Akt.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., c-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse Inhibitor Potential Cinnoline-based Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: Generalized MAPK signaling pathway and a potential point of inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of a kinase inhibitor library starting from this compound.

Synthesis_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Library Library of Substituted Cinnolin-4-ol Derivatives Coupling->Library Purification Purification and Characterization (Chromatography, NMR, MS) Library->Purification Screening Kinase Inhibition Screening (Biochemical Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for synthesis and evaluation of cinnoline-based inhibitors.

Logical Relationship Diagram: Structure-Activity Relationship (SAR)

This diagram illustrates the logical approach to SAR studies for the synthesized cinnoline derivatives.

SAR_Logic Core Cinnolin-4-ol Core Scaffold for Kinase Binding R1 R1 at C3 Aryl Heteroaryl Amino Modulates Potency and Selectivity Core->R1 Substitution R2 R2 at N1 or O4 Alkyl Acyl Modulates Physicochemical Properties Core->R2 Functionalization Activity Kinase Inhibitory Activity (IC50) R1->Activity Influences R2->Activity Influences

Caption: Logical approach to SAR studies for cinnoline-based kinase inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around the cinnoline scaffold. Through systematic application of modern synthetic methodologies and subsequent biological evaluation, novel and potent kinase inhibitors can be developed for a range of therapeutic indications. The provided diagrams offer a visual guide to the underlying biological pathways, experimental design, and logic of drug discovery in this context.

References

Evaluating the Antimicrobial Potential of 3-Bromocinnolin-4-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and data relevant to the evaluation of the antimicrobial activity of 3-bromocinnolin-4-ol derivatives and related cinnoline compounds. While specific data on this compound derivatives is limited in publicly available literature, this guide synthesizes information from studies on analogous cinnoline structures to provide a foundational understanding for researchers in this field. The protocols outlined below are standardized methods for antimicrobial susceptibility testing and can be adapted for the specific evaluation of novel cinnoline derivatives.

Data Presentation: Antimicrobial Activity of Cinnoline Derivatives

The following tables summarize the antimicrobial activity of various cinnoline derivatives as reported in the scientific literature. It is important to note that these are not this compound derivatives but represent the broader class of cinnoline compounds, offering insights into their potential as antimicrobial agents.

Table 1: Antibacterial Activity of Substituted Cinnoline Derivatives

Compound ClassSpecific DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
Indolo[3,2-c]cinnolinesNot specifiedGram-positive bacteriaUp to 200x more potent than streptomycin[1]
Cinnoline SulphonamidesBromo and Chloro substitutedNot specifiedSignificant antimicrobial activity[2][3]
Acetylcinnolines4,7-dimethyl-3-acetylcinnolineS. aureus, K. pneumoniaePromising activity[4]
Carbethoxycinnolines3-carbethoxy-6-substituted-4-methylcinnolinesE. coli, S. typhii, P. aeruginosa, K. pneumoniaModerate to good activity[5]
Novel Cinnoline DerivativesCompound CN-7E. coli12.5[6]
Novel Cinnoline DerivativesCompound 11 & 12M. tuberculosis H37Rv12.5[6]

Table 2: Antifungal Activity of Substituted Cinnoline Derivatives

Compound ClassSpecific DerivativeFungal StrainActivityReference
Cinnolinyl ThiazolesN-(3-chlorophenyl)-4-(4,8-dimethylcinnolin-3-yl)-1,3-thiazol-2-amineNot specifiedPromising activity[4]
Indolo[3,2-c]cinnolinesNot specifiedCryptococcus neoformansGood activity[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices for antimicrobial screening of heterocyclic compounds.[7][8][9]

Protocol 1: Synthesis of Cinnoline Derivatives (General Scheme)

A general approach to synthesizing substituted cinnoline derivatives often involves the intramolecular cyclization of corresponding precursor molecules.[2][5]

G cluster_synthesis General Synthesis of Cinnoline Derivatives Substituted Aniline Substituted Aniline Diazotization Diazotization Substituted Aniline->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Coupling Reaction Coupling Reaction Diazonium Salt->Coupling Reaction Intermediate Hydrazone Intermediate Hydrazone Coupling Reaction->Intermediate Hydrazone Intramolecular Cyclization Intramolecular Cyclization Intermediate Hydrazone->Intramolecular Cyclization Substituted Cinnoline Derivative Substituted Cinnoline Derivative Intramolecular Cyclization->Substituted Cinnoline Derivative

Caption: General workflow for the synthesis of cinnoline derivatives.

Methodology:

  • Diazotization: A substituted aniline is treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) at low temperatures to form a diazonium salt.

  • Coupling: The diazonium salt is then coupled with a suitable active methylene compound to form an intermediate hydrazone.

  • Cyclization: The hydrazone undergoes intramolecular cyclization, often promoted by a dehydrating agent or acid catalyst, to yield the final substituted cinnoline derivative.[2][5]

Protocol 2: Agar Disk Diffusion Method for Antimicrobial Screening

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

G cluster_workflow Agar Disk Diffusion Workflow Prepare Agar Plates Prepare Agar Plates Inoculate with Microorganism Inoculate with Microorganism Prepare Agar Plates->Inoculate with Microorganism Apply Paper Disks Apply Paper Disks Inoculate with Microorganism->Apply Paper Disks Incubate Plates Incubate Plates Apply Paper Disks->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition

Caption: Workflow for the agar disk diffusion antimicrobial assay.

Materials:

  • Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound solutions of known concentration

  • Positive control antibiotic solution (e.g., ciprofloxacin, ampicillin)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the agar plate.

  • Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound, positive control, and negative control. The impregnated disks are then placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G cluster_workflow Broth Microdilution Workflow Prepare Serial Dilutions Prepare Serial Dilutions Inoculate Wells Inoculate Wells Prepare Serial Dilutions->Inoculate Wells Incubate Microplate Incubate Microplate Inoculate Wells->Incubate Microplate Determine MIC Determine MIC Incubate Microplate->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compound stock solution

  • Positive control antibiotic

  • Negative control (broth only)

  • Bacterial or fungal inoculum standardized to the appropriate concentration

Procedure:

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in the wells of the microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and duration).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for most cinnoline derivatives are not yet fully elucidated and are an active area of research. However, for some classes of heterocyclic compounds, potential targets have been identified. For instance, some quinoline derivatives, which are structurally related to cinnolines, are known to target DNA gyrase, an essential bacterial enzyme.[10] Further research is needed to determine if this compound derivatives share this or other mechanisms of action.

G cluster_pathway Potential Antimicrobial Mechanism of Action cluster_targets Potential Cellular Targets Cinnoline Derivative Cinnoline Derivative Bacterial Cell Bacterial Cell Cinnoline Derivative->Bacterial Cell DNA Gyrase DNA Gyrase Bacterial Cell->DNA Gyrase Inhibition Cell Wall Synthesis Cell Wall Synthesis Bacterial Cell->Cell Wall Synthesis Inhibition Protein Synthesis Protein Synthesis Bacterial Cell->Protein Synthesis Inhibition Inhibition of DNA Replication Inhibition of DNA Replication DNA Gyrase->Inhibition of DNA Replication Disruption of Cell Wall Disruption of Cell Wall Cell Wall Synthesis->Disruption of Cell Wall Inhibition of Protein Production Inhibition of Protein Production Protein Synthesis->Inhibition of Protein Production Bacterial Cell Death Bacterial Cell Death Inhibition of DNA Replication->Bacterial Cell Death Disruption of Cell Wall->Bacterial Cell Death Inhibition of Protein Production->Bacterial Cell Death

Caption: Postulated mechanisms of antimicrobial action for cinnoline derivatives.

References

Application Notes and Protocols for the Development of Antifungal Agents Derived from 3-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Cinnoline and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, anticancer, and antifungal activities.[1][2][3] Halogenated cinnoline derivatives, in particular, have demonstrated potent antimicrobial effects.[4] This document provides detailed application notes and protocols for researchers engaged in the development of novel antifungal agents based on the 3-Bromocinnolin-4-ol scaffold. The protocols cover the synthesis of derivatives, in vitro antifungal susceptibility testing, cytotoxicity evaluation, and preliminary mechanism of action studies.

Section 1: Synthesis of this compound Derivatives

The this compound core can be functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. A common strategy involves substitution at the hydroxyl group. The following protocol describes a general method for synthesizing ether derivatives.

1.1. Experimental Protocol: O-Alkylation of this compound

  • Materials : this compound, various alkyl halides (e.g., benzyl bromide, ethyl iodide), potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure :

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 20 minutes under an inert atmosphere (e.g., nitrogen or argon).

    • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

1.2. Synthesis Workflow

G start Start: this compound reagents Add K₂CO₃, DMF start->reagents Step 1 stir1 Stir at RT, 20 min reagents->stir1 add_halide Add Alkyl Halide (R-X) stir1->add_halide Step 2 heat Heat to 60°C, 4-6h (Monitor by TLC) add_halide->heat Step 3 workup Aqueous Workup (H₂O, Ethyl Acetate Extraction) heat->workup Step 4 purify Purification (Column Chromatography) workup->purify Step 5 product Final Product: O-Alkylated Derivative purify->product characterize Characterization (NMR, MS) product->characterize

Caption: Workflow for the synthesis of O-alkylated this compound derivatives.

Section 2: In Vitro Antifungal Susceptibility Testing

The primary evaluation of novel compounds involves determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a fungus.[5] The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[6][7]

2.1. Experimental Protocol: Broth Microdilution Assay (CLSI M27-A3 for Yeasts)

  • Materials : 96-well microtiter plates, RPMI 1640 medium, Sabouraud Dextrose Agar (SDA), sterile saline, 0.5 McFarland standard, test compounds, control antifungal (e.g., Fluconazole), fungal isolates (e.g., Candida albicans, Cryptococcus neoformans).

  • Inoculum Preparation :

    • Subculture fungal isolates on SDA plates and incubate at 35°C for 24-48 hours.[5]

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[5]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8]

  • Plate Preparation :

    • Dissolve test compounds in Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions.

    • Prepare a series of two-fold serial dilutions of the test compounds in RPMI 1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.[5]

    • Include a positive control (fungal growth without drug) and a negative control (medium only).

  • Inoculation and Incubation :

    • Add 100 µL of the standardized fungal inoculum to each well (except the negative control).

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[6]

  • MIC Determination :

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ~50% reduction for azoles against yeasts) compared to the positive control.[6]

2.2. Data Presentation: Antifungal Activity

Note: The following data are hypothetical and presented for illustrative purposes to demonstrate data organization.

Compound IDR-GroupMIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. neoformansMIC (µg/mL) vs A. fumigatus
BC-01 -H (Parent)64128>128
BC-02 -CH₃3264128
BC-03 -CH₂CH₃163264
BC-04 -Benzyl8832
BC-05 -4-Cl-Benzyl4216
Fluconazole (Control)14>128
Amphotericin B (Control)0.50.251

Section 3: In Vitro Cytotoxicity Assessment

A critical step in drug development is to ensure that a compound is selectively toxic to the fungal pathogen without harming host cells.[9] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

3.1. Experimental Protocol: MTT Cytotoxicity Assay

  • Materials : Human cell line (e.g., HEK293 or HepG2), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Cell Culture :

    • Culture mammalian cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., Doxorubicin).

    • Incubate the plates for 24-48 hours.

  • MTT Assay :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

3.2. Data Presentation: Cytotoxicity and Selectivity

Note: The following data are hypothetical and presented for illustrative purposes.

Compound IDIC₅₀ on HEK293 cells (µg/mL)MIC vs C. albicans (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
BC-03 >25616>16
BC-04 150818.75
BC-05 95423.75
Fluconazole >10001>1000

A higher Selectivity Index (SI) indicates greater selectivity for the fungal target over mammalian cells, making the compound a more promising candidate.

Section 4: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antifungal effect is crucial. Many antifungal agents target the fungal cell membrane by inhibiting ergosterol biosynthesis.

4.1. Hypothesized MoA and Signaling Pathway

A plausible mechanism for cinnoline derivatives involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, leading to membrane disruption and cell death.

G compound BC-05 Derivative inhibition compound->inhibition enzyme Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol enzyme->ergosterol Blocked Conversion inhibition->enzyme lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane Depletion leads to death Fungal Cell Death membrane->death

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by a lead compound.

4.2. Overall Drug Discovery Workflow

G synthesis Synthesis of Derivative Library screening Primary Antifungal Screening (MIC) synthesis->screening cytotoxicity Cytotoxicity Assay (IC₅₀ & SI) screening->cytotoxicity Active Hits moa Mechanism of Action Studies cytotoxicity->moa Selective Hits lead_opt Lead Optimization (SAR Studies) moa->lead_opt lead_opt->synthesis Feedback Loop preclinical In Vivo / Preclinical Studies lead_opt->preclinical Optimized Lead

Caption: Integrated workflow for the development of antifungal agents.

References

Application Notes and Protocols: Cytotoxicity Assays for Cinnoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] These compounds exert their effects through various mechanisms, such as the induction of apoptosis (programmed cell death), disruption of cell migration, and inhibition of angiogenesis.[2][3] The evaluation of the cytotoxic potential of novel cinnoline analogs against various cancer cell lines is a critical step in the drug discovery and development process. This document provides detailed protocols for assessing the cytotoxicity of a series of cinnoline derivatives, using the 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as a case study, and presents the corresponding data in a clear, tabular format.

Data Presentation: Cytotoxicity of Cinnoline Analogs

The following table summarizes the in vitro cytotoxic activity of a series of synthesized 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnoline derivatives against the human breast adenocarcinoma cell line, MCF-7. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity (IC50) of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnoline Derivatives against MCF-7 Cancer Cell Line.

Compound IDSubstitution (R)IC50 (µM)
8a H> 100
8b 6-F89.5
8c 6-Cl75.3
8d 6-Br69.7
9a H> 100
9b 6-F92.4
9c 6-Cl88.1
9d 6-Br81.6
10a H> 100
10b 6-F95.2
10c 6-Cl90.8
10d 6-Br86.3

Data adapted from a study on the biological activity of 3-(4-(substituted)-piperazin-1-yl)cinnolines. The antitumor activity was characterized by conducting cell viability assays.[4][5]

Experimental Protocols

A widely used method for determining the cytotoxic effects of compounds on cancer cell lines is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol: MTT Cytotoxicity Assay

1. Materials and Reagents:

  • Cinnoline derivative stock solutions (e.g., in DMSO)

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

2. Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cells in complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the cinnoline analogs in complete medium from the stock solutions.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • After 4 hours, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture MCF-7 Cells cell_harvest Harvest and Count Cells cell_culture->cell_harvest cell_seeding Seed Cells in 96-well Plate cell_harvest->cell_seeding compound_prep Prepare Serial Dilutions of Cinnoline Analogs cell_seeding->compound_prep add_compounds Add Compounds to Cells compound_prep->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add Solubilization Solution incubation_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability % Cell Viability Calculation read_absorbance->calc_viability calc_ic50 IC50 Determination calc_viability->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase cinnoline Cinnoline Derivative bax Bax/Bak Activation cinnoline->bax cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Bromocinnolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of 3-bromocinnolin-4-ol derivatives, focusing on their potential as anticancer agents. The protocols outlined below detail the synthesis and biological evaluation of these compounds, offering a framework for the discovery and optimization of novel therapeutic leads.

Introduction to this compound Derivatives and their Therapeutic Potential

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The this compound core, in particular, serves as a versatile template for chemical modification. The bromine atom at the C3 position and the hydroxyl group at the C4 position offer reactive handles for introducing diverse substituents, allowing for a systematic exploration of the chemical space to optimize biological activity.

Recent research has highlighted the potential of cinnoline derivatives as inhibitors of key cellular targets in cancer, such as topoisomerase I. By stabilizing the topoisomerase I-DNA cleavable complex, these compounds can induce DNA damage and trigger apoptosis in cancer cells. This document outlines a hypothetical SAR study aimed at elucidating the structural requirements for the anticancer activity of this compound derivatives.

Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro cytotoxic activity of a series of hypothetical this compound derivatives against the human colon carcinoma cell line (HCT-116). The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDR1 Substituent (at C3)R2 Substituent (on Phenyl Ring)IC50 (µM) against HCT-116
BC-01 -Br (Parent Compound)-H15.2
BC-02 -Phenyl-H8.5
BC-03 -4-Methoxyphenyl-H5.1
BC-04 -4-Chlorophenyl-H9.8
BC-05 -4-Nitrophenyl-H12.3
BC-06 -Thien-2-yl-H7.2
BC-07 -Phenyl6-Chloro6.3
BC-08 -Phenyl7-Methoxy4.9
BC-09 -4-Methoxyphenyl7-Methoxy2.8

SAR Summary:

  • Substitution of the bromine at the C3 position with an aryl group (BC-02 to BC-06) generally leads to an increase in cytotoxic activity compared to the parent compound (BC-01).

  • Electron-donating groups on the C3-phenyl substituent, such as a methoxy group (BC-03), enhance the anticancer potency.

  • Electron-withdrawing groups on the C3-phenyl substituent, such as chloro (BC-04) and nitro (BC-05), result in a slight decrease in activity compared to the unsubstituted phenyl derivative (BC-02).

  • Substitution on the cinnoline phenyl ring also influences activity. An electron-donating methoxy group at the C7 position (BC-08) improves potency.

  • The combination of favorable substituents at both the C3 and C7 positions (BC-09) results in the most potent compound in this series.

Experimental Protocols

General Synthetic Protocol for 3-Aryl-cinnolin-4-ol Derivatives (e.g., BC-02)

This protocol describes a typical Suzuki coupling reaction to replace the bromine atom at the C3 position with an aryl group.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3 mmol), and palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenylcinnolin-4-ol.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human colon carcinoma cell line (HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Stop buffer (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel

  • Ethidium bromide staining solution

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x reaction buffer, 200-500 ng of supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add 1 unit of human topoisomerase I to the reaction mixture. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA topoisomers (supercoiled and relaxed) are separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form compared to the no-drug control.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization start Identify this compound Scaffold design Design Analogs with Diverse Substituents start->design synthesis Chemical Synthesis of Derivatives design->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Cytotoxicity Screening (MTT Assay) purification->screening ic50 Determine IC50 Values screening->ic50 mechanistic Mechanism of Action Studies (e.g., Topoisomerase I Assay) ic50->mechanistic sar Establish Structure-Activity Relationship mechanistic->sar optimization Identify Pharmacophore & Optimize Lead Compound sar->optimization optimization->design Iterative Optimization Cycle

Caption: Workflow for SAR studies of this compound derivatives.

TopoI_Pathway cluster_dna DNA Replication & Transcription cluster_drug Drug Action cluster_apoptosis Cellular Response dna Supercoiled DNA topoi Topoisomerase I dna->topoi binds to cleavable_complex Topoisomerase I-DNA Cleavable Complex topoi->cleavable_complex creates relaxed_dna Relaxed DNA cleavable_complex->relaxed_dna religates to form dna_damage DNA Strand Breaks cleavable_complex->dna_damage leads to drug This compound Derivative drug->cleavable_complex stabilizes apoptosis Apoptosis dna_damage->apoptosis triggers

Caption: Proposed mechanism of action via Topoisomerase I inhibition.

Troubleshooting & Optimization

Technical Support Center: Heck Reaction with 3-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting palladium-catalyzed Heck reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging heterocyclic substrates like 3-Bromocinnolin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am seeing low to no conversion of this compound in my Heck reaction. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in a Heck reaction involving a substrate like this compound is a common issue stemming from several factors, primarily related to catalyst activity, reaction conditions, and the inherent properties of the substrate itself. Heterocyclic halides, especially those with coordinating groups like the cinnolinone motif, can be challenging substrates.[1]

Troubleshooting Steps:

  • Catalyst System Evaluation: The choice of palladium source and ligand is critical. The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[2] The ligand stabilizes the Pd(0) center, preventing decomposition to inactive palladium black, and modulates its reactivity.[3]

    • Action: Screen different catalyst and ligand combinations. Bulky, electron-rich phosphine ligands often improve reactivity for challenging substrates.[4] Consider phosphine-free systems or N-heterocyclic carbene (NHC) ligands, which can offer high stability and activity.[5][6]

  • Base and Solvent Optimization: The base is required to neutralize the H-X acid generated in the catalytic cycle.[7] Its strength and solubility can significantly impact the reaction. Polar aprotic solvents like DMF, DMAc, or NMP are commonly used to ensure solubility of all components.[3]

    • Action: If using an amine base like Et₃N, consider switching to an inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄, which can be more effective in certain systems.[8][9] Ensure your solvent is anhydrous and degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[10]

  • Temperature Control: Heck reactions often require elevated temperatures (typically 80-140 °C) to facilitate the oxidative addition and other steps in the catalytic cycle.[6]

    • Action: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition (formation of palladium black). If decomposition occurs at higher temperatures, a more stable ligand is necessary.

  • Substrate-Specific Issues: this compound exists in tautomeric equilibrium with 3-bromo-1H-cinnolin-4-one. The acidic N-H proton of the cinnolinone tautomer can react with the base or coordinate to the palladium center, inhibiting catalysis.

    • Action: Consider N-protection of the cinnolinone ring (e.g., with a methyl or benzyl group) to prevent interference from the N-H proton. Alternatively, a carefully chosen base that is strong enough to facilitate the Heck reaction but not strong enough to deprotonate the N-H may be effective.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes starting points for optimizing the Heck reaction with this compound. Yields are illustrative and will vary based on the specific alkene coupling partner.

Catalyst System Base Solvent Temp (°C) Typical Yield (%) Notes
Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)Et₃NDMF1000-20%Standard conditions, often a good starting point but may be insufficient.[11]
Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)K₂CO₃DMAc12020-50%A bulkier ligand can improve oxidative addition and stability.[9]
Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%)K₃PO₄Toluene11040-70%Buchwald-Hartwig type ligands are excellent for challenging substrates.
Pd-PEPPSI-IPr (5 mol%)Cs₂CO₃Dioxane10050-80%N-Heterocyclic Carbene (NHC) precatalysts offer high thermal stability.
Pd(OAc)₂ (5 mol%), TBAB (1 equiv)NaOAcNMP13030-60%"Jeffery conditions" (phase-transfer catalyst) can be effective.[12]
Question 2: My reaction mixture turns black and stalls. How can I prevent palladium catalyst decomposition?

Answer:

The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[13] This occurs when the Pd(0) species in the catalytic cycle agglomerate into inactive metallic palladium nanoparticles.[14][15] This is a common failure mode in Heck reactions, especially at high temperatures or with long reaction times.

Troubleshooting Steps:

  • Increase Ligand Ratio: The primary role of phosphine or NHC ligands is to stabilize the monoligated or diligated Pd(0) species.[3] An insufficient ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.

    • Action: Increase the ligand:Pd ratio. For monodentate phosphines like PPh₃, a ratio of 2:1 to 4:1 (phosphine:Pd) is common.

  • Use More Stable Ligands: Bulky, electron-donating ligands bind more tightly to the palladium center, providing greater steric protection and electronic stabilization.

    • Action: Switch to bulkier monodentate ligands (e.g., P(t-Bu)₃) or chelating bidentate ligands (e.g., dppf, Xantphos).[4][9] These are known to enhance catalyst longevity.

  • Maintain an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.

    • Action: Ensure the reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon). Use properly degassed solvents by sparging with an inert gas or using freeze-pump-thaw cycles.[10]

  • Add a Phase-Transfer Catalyst (PTC): Additives like tetra-n-butylammonium bromide (TBAB) can sometimes stabilize the catalytic species and prevent aggregation, a technique often referred to as Jeffery conditions.[12]

Question 3: I am observing significant side products, such as debromination of my starting material and isomerization of my product alkene. How can I improve selectivity?

Answer:

Side reactions like hydrodebromination (reduction of the C-Br bond) and alkene isomerization are common challenges that reduce the yield of the desired product.

Troubleshooting Side Reactions:

  • Hydrodebromination: This occurs when the organopalladium intermediate undergoes reaction with a hydride source instead of the alkene. The base or solvent can sometimes act as the hydride source.

    • Action: Amine bases (like Et₃N) are often implicated. Switching to an inorganic carbonate or phosphate base can minimize this side reaction.[4] Ensure solvents are anhydrous.

  • Alkene Isomerization: After the desired product is formed, the palladium catalyst can re-insert into the product's double bond and facilitate isomerization to a thermodynamically more stable, but undesired, isomer.

    • Action: This is often prevalent with phosphine ligands. Adding a halide scavenger like a silver or thallium salt (e.g., Ag₃PO₄) can promote a "cationic pathway" for the Heck reaction, which often minimizes isomerization.[9] Alternatively, using certain bidentate ligands can suppress this side reaction.[2] Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to prevent post-reaction isomerization.

Experimental Protocols

General Protocol for a Screened Heck Reaction with this compound

This protocol is a starting point and should be optimized.

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equiv), and the ligand (e.g., P(o-tol)₃, 0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 equiv) and any additives (e.g., TBAB, 1.0 equiv).

  • Solvent and Alkene: Add the anhydrous, degassed solvent (e.g., DMAc, to achieve a concentration of ~0.1 M) via syringe, followed by the alkene coupling partner (1.2 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[10] Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

Mandatory Visualizations

Logical Workflow and Reaction Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for a Failing Heck Reaction start Reaction Start: Low or No Conversion check_catalyst Is Catalyst System Active? (e.g., Pd(0) formation, ligand stability) start->check_catalyst check_conditions Are Reaction Conditions Optimal? (Temp, Solvent, Base) start->check_conditions check_substrate Is Substrate Problematic? (Tautomerism, Coordination) start->check_substrate optimize_catalyst Action: Screen Pd Source & Ligands (Phosphines, NHCs) check_catalyst->optimize_catalyst No / Unsure optimize_conditions Action: Increase Temp, Change Base/Solvent check_conditions->optimize_conditions No / Unsure modify_substrate Action: Protect N-H Group or Use Milder Base check_substrate->modify_substrate Yes re_evaluate Re-evaluate Reaction optimize_catalyst->re_evaluate optimize_conditions->re_evaluate modify_substrate->re_evaluate re_evaluate->start Still Failing success Successful Reaction re_evaluate->success Improved Yield Heck_Cycle Simplified Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pdII_complex R-Pd(II)-X L₂ pd0->pdII_complex Oxidative Addition alkene_coord Alkene Coordination pdII_complex->alkene_coord insertion_prod Migratory Insertion alkene_coord->insertion_prod Syn-Carbopalladation beta_hydride β-Hydride Elimination insertion_prod->beta_hydride beta_hydride->pd0 Reductive Elimination product Product Out beta_hydride->product Ar-Alkene hx_out Base-HX Out aryl_halide R-X In aryl_halide->pdII_complex Ar-Br alkene Alkene In alkene->alkene_coord base_in Base In base_in->pd0

References

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-Bromocinnolin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when performing Suzuki coupling with this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing a consistently low yield or no reaction at all. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with substrates like this compound can stem from several factors, primarily related to the electronic nature of the cinnoline ring and potential catalyst inhibition.[1]

  • Catalyst Deactivation (Poisoning): The nitrogen atoms in the cinnoline ring can act as Lewis bases and coordinate to the palladium catalyst, leading to deactivation.[1] This is a common issue with nitrogen-containing heterocycles.

  • Substrate Reactivity: this compound is an electron-deficient heterocycle, which can influence the rate-determining oxidative addition step.[2] The presence of the hydroxyl group can also affect the reaction.

  • Reagent Quality: Ensure the purity and stability of your boronic acid/ester, as they can degrade over time, leading to side reactions like protodeboronation.[3]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[3] It is crucial to ensure your reaction is performed under a strictly inert atmosphere.

Q2: How can I mitigate catalyst poisoning by the nitrogen atoms of the cinnoline ring?

A2: Minimizing catalyst poisoning is crucial for achieving a good yield.[1]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[1]

  • Use of Pre-formed Catalysts: Utilize well-defined palladium precatalysts which can be more robust and efficient in situ.[1]

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the inhibitor, thus reducing its effect on the catalyst.[1]

Q3: I am observing significant amounts of a byproduct that appears to be my starting material without the bromine. What is happening and how can I prevent it?

A3: This is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is particularly common with electron-deficient heteroaryl boronic acids.[1]

  • Choice of Base: Strong bases in the presence of water can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[3]

  • Boronic Ester Derivatives: Consider converting your boronic acid to a more stable pinacol ester or using an MIDA boronate.[5] These reagents slowly release the boronic acid in situ, minimizing its concentration and thus the rate of protodeboronation.

Q4: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. How can I suppress this side reaction?

A4: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1]

  • Thorough Degassing: Ensure that your solvent and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[1][4]

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the entire process.[6]

  • Optimize Reaction Conditions: Screening different palladium sources and ligands, as well as adjusting the reaction temperature and time, can help favor the cross-coupling pathway.[1]

Q5: The solubility of my this compound is poor in common Suzuki coupling solvents. What can I do?

A5: Poor solubility can significantly hinder the reaction rate and overall yield.[1][7]

  • Solvent Screening: Test a variety of solvents or solvent mixtures. Common choices for Suzuki couplings include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[1] For poorly soluble substrates, more polar aprotic solvents like DMF or DMSO might be beneficial, but be mindful of potential side reactions at high temperatures.

  • Increase Temperature: Raising the reaction temperature can improve the solubility of your substrate.[1] However, this may also increase the rate of side reactions, so a careful optimization is needed.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the yield of Suzuki coupling reactions with nitrogen-containing heterocycles, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100High[8]
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane/H₂O80High[8]
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100Moderate to High[6]
PdCl₂(dppf) (3)-K₂CO₃DMF90Moderate to High[6]

Table 2: Effect of Base and Solvent on Yield

Base (equivalents)SolventCatalyst/LigandTemperature (°C)Yield (%)Reference
K₃PO₄ (2)Dioxane/H₂O (4:1)Pd(OAc)₂/SPhos100High[5]
Cs₂CO₃ (3)THF/H₂O (5:1)Pd₂(dba)₃/JohnPhos40High[9]
K₂CO₃ (2)DMFPd(PPh₃)₄100High[8]
Na₂CO₃ (2)Toluene/H₂O (2:1)Pd(PPh₃)₄80Moderate[4]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be optimized for your specific boronic acid and desired product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like XPhos Pd G3; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, THF, Toluene, often with a small amount of water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe. If a biphasic system is used, add the organic solvent first, followed by the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

The following diagrams illustrate the key workflows and mechanisms discussed.

Suzuki_Coupling_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X Intermediate B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling catalyst Check Catalyst/Ligand - Poisoning? - Inactive? start->catalyst reagents Check Reagents - Purity? - Degradation? start->reagents conditions Check Conditions - Inert Atmosphere? - Solvent/Base? start->conditions side_reactions Identify Side Products - Protodeboronation? - Homocoupling? start->side_reactions optimize_catalyst Optimize Catalyst System - Bulky Ligands - Precatalysts catalyst->optimize_catalyst optimize_reagents Use Fresh/Pure Reagents - Boronic Esters reagents->optimize_reagents optimize_conditions Optimize Reaction Conditions - Thorough Degassing - Screen Solvents/Bases conditions->optimize_conditions minimize_side_reactions Minimize Side Reactions - Milder Base - Anhydrous Conditions side_reactions->minimize_side_reactions

A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

common side reactions in the synthesis of 3-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromocinnolin-4-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis of this compound, which typically proceeds via the diazotization of a 2-amino-ω-bromoacetophenone derivative followed by intramolecular cyclization.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Diazotization: The primary aromatic amine may not have been fully converted to the diazonium salt. This can be due to improper temperature control or incorrect stoichiometry of reagents.- Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.[1] - Use a slight excess of sodium nitrite and ensure vigorous stirring to promote complete reaction. - Verify the purity of the starting 2-amino-ω-bromoacetophenone derivative.
Decomposition of Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols and other byproducts.[2][3]- Use the diazonium salt immediately after its preparation without isolation.[1] - Maintain a low temperature throughout the diazotization and subsequent cyclization steps.
Inefficient Cyclization: The intramolecular cyclization of the diazonium salt to form the cinnoline ring may be slow or incomplete.- After diazotization, allow the reaction mixture to warm up gradually to room temperature or slightly above to facilitate cyclization. Monitor the reaction progress by TLC. - The presence of electron-donating groups on the aromatic ring can sometimes accelerate the cyclization.
Formation of a Dark, Tarry Mixture (Resinification) Side Reactions of the Diazonium Salt: Diazonium salts are reactive intermediates that can undergo various side reactions, including coupling with electron-rich aromatic compounds (if present) or polymerization under acidic conditions.- Ensure the absence of any unintended nucleophiles or electron-rich species in the reaction mixture. - Control the addition rate of sodium nitrite to avoid localized high concentrations of the diazonium salt. - Work in a clean reaction vessel to avoid catalytic decomposition by impurities.[4]
Decomposition of Starting Material or Product: The starting acetophenone derivative or the final product might be unstable under the reaction conditions.- Analyze the stability of your specific starting material and product under acidic conditions. - Consider using milder reaction conditions if possible.
Presence of Multiple Spots on TLC, Difficult Purification Formation of Isomeric Byproducts: Depending on the substitution pattern of the starting material, cyclization could potentially lead to the formation of isomeric cinnoline derivatives.- Carefully analyze the structure of your starting material to predict possible isomeric products. - Optimize the reaction conditions (e.g., temperature, acid catalyst) to favor the formation of the desired isomer. - Employ careful column chromatography for purification, potentially using a gradient elution system.
Incomplete Bromination of a Precursor: If the synthesis starts from a non-brominated precursor, incomplete bromination can lead to a mixture of brominated and non-brominated products.- Ensure the bromination step of the precursor goes to completion. Monitor by TLC or NMR. - Purify the brominated precursor thoroughly before proceeding to the diazotization step.
Formation of Azo Dyes: In some cases, the diazonium salt can couple with unreacted starting amine or other activated aromatic species to form colored azo compounds.[5]- Use a slight excess of the diazotizing agent to ensure all the primary amine is consumed. - Maintain a low temperature to disfavor azo coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction steps?

A1: The most prevalent method for synthesizing this compound is a variation of the Richter synthesis.[6][7] This typically involves two key steps:

  • Diazotization: A 2-amino-ω-bromoacetophenone derivative is treated with a source of nitrous acid (commonly sodium nitrite in the presence of a strong mineral acid like HCl or HBr) at low temperatures (0-5 °C) to form an in-situ aryl diazonium salt.

  • Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the this compound.

Q2: My reaction mixture turns dark brown or black upon addition of sodium nitrite. What is causing this and how can I prevent it?

A2: A dark coloration often indicates decomposition of the diazonium salt or other side reactions leading to resinification.[8] Diazonium salts are inherently unstable and can decompose, especially if the temperature is not strictly controlled.[2][3] To prevent this:

  • Maintain the reaction temperature rigorously between 0 and 5 °C during the entire diazotization process.

  • Add the sodium nitrite solution slowly and dropwise with efficient stirring to avoid localized overheating.

  • Ensure your starting materials and solvents are free from impurities that could catalyze decomposition.[4]

Q3: I am observing a significant amount of an apolar byproduct in my crude product. What could it be?

A3: An apolar byproduct could be a result of the decomposition of the diazonium salt via a Sandmeyer-type reaction if a halide source is present, leading to the replacement of the diazonium group with a halide. Another possibility is the formation of an azo-coupled product, which is often less polar than the desired hydroxylated cinnoline. Careful analysis of the byproduct by mass spectrometry and NMR is recommended for definitive identification.

Q4: How can I effectively purify the crude this compound?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is often neutralized, and the crude product is extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A solvent system with a gradient of polarity, such as hexane/ethyl acetate or dichloromethane/methanol, can be effective in separating the desired product from impurities.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an excellent final step to obtain a highly pure product.

Experimental Protocols

A generalized experimental protocol for the synthesis of a 3-halocinnolin-4-ol derivative is provided below. Note: This is a general procedure and may require optimization for specific substrates.

Synthesis of a 3-Halocinnolin-4-ol via Diazotization and Cyclization

  • Dissolution of Starting Material: Dissolve the 2-amino-ω-haloacetophenone derivative (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and concentrated HCl) in a three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cooled solution of the starting material, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition of sodium nitrite is complete. The progress of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

  • Cyclization: After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 40-50 °C) to promote cyclization. Monitor the formation of the product by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-water and neutralize it carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide). The precipitated crude product can be collected by filtration, washed with water, and dried.

  • Purification: Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent.

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_Side_Reactions SM 2-Amino-ω-bromo acetophenone Derivative DS Aryl Diazonium Salt (in situ) SM->DS NaNO₂, H⁺ 0-5 °C Product This compound DS->Product Intramolecular Cyclization Decomp Decomposition Products (e.g., Phenols) DS->Decomp Heat/ Impurities Azo Azo-Coupled Byproduct DS->Azo Coupling with unreacted amine Resin Tarry Resinification Products DS->Resin Uncontrolled Polymerization Isomer Isomeric Cinnoline DS->Isomer Alternative Cyclization

Caption: Synthetic pathway of this compound and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Synthesis of this compound Yield Check Yield and Purity Start->Yield TLC Analyze Crude Mixture by TLC Yield->TLC Problem Good High Yield, Pure Product Yield->Good Successful LowYield Low Yield Yield->LowYield Problem Impure Multiple Spots on TLC TLC->Impure Multiple Spots Tarry Dark, Tarry Mixture TLC->Tarry Dark/Tarry Sol_Temp Optimize Temperature Control (0-5 °C for diazotization) LowYield->Sol_Temp Sol_Reagent Check Reagent Purity and Stoichiometry LowYield->Sol_Reagent Sol_Cyclization Optimize Cyclization (Time, Temperature) LowYield->Sol_Cyclization Impure->Sol_Reagent Sol_Purification Refine Purification Strategy (Column Chromatography, Recrystallization) Impure->Sol_Purification Tarry->Sol_Temp Sol_Clean Ensure Clean Glassware and Inert Atmosphere (if necessary) Tarry->Sol_Clean

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of (E)-3-(phenylethenyl)cinnolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of (E)-3-(phenylethenyl)cinnolin-4-ol. Since a standardized, high-yield protocol for this specific molecule is not widely published, this document outlines a robust, proposed synthetic pathway based on established principles of cinnoline chemistry. It includes detailed experimental protocols, troubleshooting FAQs, and optimization strategies to help maximize reaction yields.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process. It begins with the formation of a phenylhydrazone intermediate from phenylhydrazine and an appropriate α,β-unsaturated carbonyl precursor. This intermediate then undergoes an acid-catalyzed intramolecular Friedel-Crafts cyclization to yield the target molecule, (E)-3-(phenylethenyl)cinnolin-4-ol. Arylhydrazones are versatile and widely used precursors for the synthesis of various cinnoline derivatives.[1][2]

Synthetic Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization Reactant1 Phenylhydrazine Product1 Intermediate Phenylhydrazone Reactant1->Product1 Condensation (e.g., EtOH, cat. AcOH) Reactant2 (E)-4-phenyl-2-oxobut-3-enoic acid Reactant2->Product1 Product1_ref Intermediate Phenylhydrazone FinalProduct (E)-3-(phenylethenyl)cinnolin-4-ol Product1_ref->FinalProduct Friedel-Crafts Cyclization (e.g., PPA, H2SO4, Lewis Acid)

Caption: Proposed two-step synthesis of (E)-3-(phenylethenyl)cinnolin-4-ol.

Experimental Protocols

These protocols provide a starting point for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of the Phenylhydrazone Intermediate
  • Reactants:

    • Phenylhydrazine (1.0 eq)

    • (E)-4-phenyl-2-oxobut-3-enoic acid (1.0 eq)

    • Ethanol (as solvent)

    • Glacial Acetic Acid (catalytic amount, e.g., 3-4 drops)

  • Procedure:

    • Dissolve (E)-4-phenyl-2-oxobut-3-enoic acid in ethanol in a round-bottom flask.

    • Add phenylhydrazine to the solution, followed by the catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

    • If the product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

    • Wash the collected solid with cold ethanol and dry under vacuum.

    • Characterize the product (e.g., via NMR, MS) to confirm the formation of the desired phenylhydrazone.

Protocol 2: Intramolecular Friedel-Crafts Cyclization
  • Reactants:

    • Phenylhydrazone intermediate from Protocol 1 (1.0 eq)

    • Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)[3] (as catalyst and solvent)

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add Polyphosphoric Acid.

    • Heat the PPA to 80-90°C with stirring to ensure it is fluid.

    • Slowly add the phenylhydrazone intermediate in portions to the hot PPA.

    • Increase the temperature to 100-120°C and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot in water and analyzing the precipitate by TLC.

    • After completion, cool the reaction mixture to approximately 60-70°C and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the product precipitates completely.

    • Collect the crude product by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis, leading to lower yields.

Q1: The yield of the phenylhydrazone intermediate is very low.

  • Possible Cause: The purity of the starting carbonyl compound or phenylhydrazine may be low. Phenylhydrazine can oxidize upon storage. The pH of the reaction medium may not be optimal for condensation.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your starting materials using techniques like NMR or melting point. Purify the carbonyl compound if necessary. Use freshly distilled or a new bottle of phenylhydrazine.

    • Optimize pH: The reaction is acid-catalyzed. Ensure a catalytic amount of a mild acid like acetic acid is present. Avoid strong acids which can cause degradation.

    • Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, gentle heating (40-50°C) may be beneficial.

Q2: During the cyclization step, I get a complex mixture of products instead of the desired cinnolin-4-ol.

  • Possible Cause: The reaction conditions may be promoting a competing side reaction, most notably the Fischer indole synthesis. Arylhydrazones are known precursors for both cinnolines and indoles, and the pathway is highly dependent on the reaction conditions.[1]

  • Troubleshooting Steps:

    • Choice of Acid: The Friedel-Crafts cyclization to form cinnolines is favored by strong, non-nucleophilic Brønsted acids (like PPA) or Lewis acids.[4][5] Avoid conditions known to promote Fischer indolization (e.g., certain Lewis acids like ZnCl₂, or prolonged heating in protic acids without a strong dehydrating agent).

    • Temperature Control: Overheating can lead to decomposition and side-product formation. Start with a lower temperature (e.g., 80°C) and gradually increase it while monitoring the reaction.

Q3: The yield of the final product after cyclization is poor, with a lot of starting material remaining.

  • Possible Cause: The cyclization reaction is incomplete due to insufficient catalyst activity, low temperature, or a short reaction time. The phenyl ring may be deactivated, hindering the electrophilic aromatic substitution.

  • Troubleshooting Steps:

    • Catalyst Screening: PPA is a good starting point, but other catalysts like Eaton's reagent, sulfuric acid, or Lewis acids (e.g., AlCl₃, BF₃·OEt₂) could be more effective.[4] A screening of different catalysts is recommended.

    • Optimize Temperature and Time: Increase the reaction temperature in increments (e.g., 10°C at a time) and extend the reaction time. Use TLC to find the optimal balance where the product is formed without significant degradation.

    • Solvent Choice: If using a Lewis acid catalyst, the choice of an inert solvent (e.g., dichloromethane, nitrobenzene) is crucial.[6]

Q4: The final product is a dark, tarry substance that is difficult to purify.

  • Possible Cause: Polymerization or degradation of starting materials and products can occur at high temperatures or with highly active catalysts.

  • Troubleshooting Steps:

    • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Controlled Addition: Add the hydrazone intermediate slowly to the pre-heated acid to maintain better control over the reaction exotherm.

    • Optimize Work-up: Ensure the reaction is quenched promptly once complete. Pouring the reaction mixture into ice is critical to rapidly decrease the temperature and dilute the catalyst.

    • Purification Strategy: If recrystallization fails, try column chromatography with a gradient elution system. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes help if the product is basic and adsorbs strongly to the silica.[6]

Data Presentation: Optimization of the Cyclization Step

To maximize the yield of (E)-3-(phenylethenyl)cinnolin-4-ol, systematic optimization of the key cyclization step is recommended. The following table summarizes parameters that can be varied.

ParameterVariation/OptionsExpected Impact on YieldConsiderations
Catalyst PPA, Eaton's Reagent, H₂SO₄, AlCl₃, BF₃·OEt₂HighCatalyst choice is critical. PPA and Eaton's reagent are often effective for this type of cyclization.[3] Lewis acids may offer milder conditions.
Temperature 80°C to 140°CHighHigher temperatures increase reaction rate but can also lead to degradation and side products. An optimal temperature must be found empirically.
Solvent Neat (for PPA), Dichloromethane, Nitrobenzene, TolueneMediumFor Lewis acid-catalyzed reactions, the solvent can affect solubility and catalyst activity.[6] PPA often serves as both catalyst and solvent.
Reaction Time 1 to 12 hoursMediumInsufficient time leads to incomplete reaction, while excessive time can cause product degradation. Monitor by TLC to determine the optimal endpoint.
Catalyst Loading 1.1 eq to 10 eq (for Lewis Acids)MediumFor Lewis acids, stoichiometry is important. For PPA, it is used in large excess as the solvent medium.

Mandatory Visualization: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues related to low product yield.

Troubleshooting Workflow start Low Yield of Final Product check_sm Is Starting Material (Hydrazone) Consumed? start->check_sm check_purity Verify Purity of Hydrazone & Reagents check_sm->check_purity No side_products Are Major Side Products Observed? check_sm->side_products Yes optimize_conditions Optimize Cyclization Conditions: - Increase Temperature - Increase Reaction Time - Change Catalyst/Solvent check_purity->optimize_conditions end Yield Improved optimize_conditions->end fischer_indole Suspect Fischer Indole Pathway. Change Acid Catalyst (e.g., PPA, Eaton's Reagent). Lower Temperature. side_products->fischer_indole Yes purification_issue Is Product Lost During Purification? side_products->purification_issue No fischer_indole->end degradation Suspect Degradation/Tarring. - Lower Reaction Temperature - Reduce Reaction Time - Optimize Work-up degradation->end purification_issue->degradation No optimize_purification Optimize Purification: - Try different recrystallization solvent - Use alternative chromatography (e.g., alumina) - Deactivate silica with Et3N purification_issue->optimize_purification Yes optimize_purification->end

References

Technical Support Center: Troubleshooting Byproducts in Palladium-Catalyzed Reactions of Halocinnolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating common byproducts in palladium-catalyzed cross-coupling reactions involving halocinnolines. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in palladium-catalyzed reactions of halocinnolines?

A1: The primary classes of byproducts encountered in palladium-catalyzed cross-coupling reactions with halocinnoline substrates include:

  • Homocoupling Products: These arise from the coupling of two identical molecules, either the halocinnoline or the coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling). The presence of oxygen can particularly promote the homocoupling of boronic acids.[1][2]

  • Dehalogenated Cinnolines: This involves the replacement of the halogen atom on the cinnoline ring with a hydrogen atom. This is a common side reaction, and in the context of Suzuki-Miyaura coupling, it is often referred to as protodeboronation when the boronic acid is consumed.[3]

  • Products of Ligand Degradation: Phosphine ligands are susceptible to oxidation to phosphine oxides, which can alter the catalytic activity.[4] P-C bond cleavage can also occur, leading to inactive catalyst species.

  • Palladium Black: The formation of a black precipitate indicates the agglomeration of palladium metal, which signifies catalyst decomposition and loss of catalytic activity.[1]

Q2: My reaction has a low yield of the desired product, and I observe a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I identify it?

A2: A high molecular weight byproduct often suggests the formation of homocoupling products. In a Suzuki-Miyaura reaction, this could be a biaryl product from the coupling of two boronic acid molecules or a bicinnoline from the coupling of two halocinnoline molecules.

Identification Protocol:

  • Mass Spectrometry (MS): The most direct method for identification is to analyze the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the homocoupling byproduct will correspond to the combined mass of two of the coupling partners minus the mass of the leaving groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the homocoupling product. For example, a symmetrical bicinnoline will exhibit a simpler NMR spectrum with fewer signals than the starting halocinnoline due to its symmetry.

Q3: I am observing a significant peak in my GC-MS that corresponds to the starting cinnoline core without the halogen. What is this byproduct and how can I minimize its formation?

A3: This byproduct is the dehalogenated cinnoline. Its formation is often a result of side reactions within the catalytic cycle, such as premature reductive elimination from a palladium-hydride intermediate or protodeboronation of the organoboron reagent in Suzuki-Miyaura reactions.[3]

Troubleshooting Strategies:

  • Anhydrous Conditions: Water can be a proton source for dehalogenation. Using anhydrous solvents and reagents, and running the reaction under a dry inert atmosphere (e.g., Argon or Nitrogen) can significantly reduce this side reaction.[5]

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5]

  • Stable Boronic Esters: Using more stable boronic esters, such as pinacol or MIDA esters, instead of boronic acids can mitigate protodeboronation.[1]

Q4: My reaction mixture is turning black, and the reaction has stalled. What is happening and what can I do?

A4: The formation of a black precipitate is likely palladium black, which indicates that the palladium catalyst has agglomerated and is no longer catalytically active.[1] This can be caused by:

  • Ligand Degradation: The phosphine ligands may be oxidizing or degrading, leaving the palladium atoms unprotected and prone to aggregation.

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.

  • Impurities: Oxygen or other impurities in the reaction mixture can lead to catalyst deactivation.[1]

Preventative Measures:

  • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are more resistant to degradation and form more stable palladium complexes.[1]

  • Optimize Temperature: Run the reaction at the lowest effective temperature.

  • Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas before adding the catalyst.[1]

Troubleshooting Guides

Guide 1: Low Yield of Desired Product

This guide provides a systematic approach to troubleshooting low product yields in palladium-catalyzed reactions of halocinnolines.

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting Start Low Yield Observed CheckByproducts Are major byproducts observed via GC-MS or LC-MS? Start->CheckByproducts CheckCatalyst Is the catalyst active and appropriate for N-heterocycles? CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Switch to a more robust ligand (e.g., XPhos, SPhos) or use a pre-catalyst. CheckCatalyst->OptimizeCatalyst No CheckByproducts->CheckCatalyst No major byproducts IdentifyByproduct Identify Byproduct (Homocoupling, Dehalogenation, etc.) CheckByproducts->IdentifyByproduct Yes CheckSolubility Are all starting materials fully dissolved? CheckConditions->CheckSolubility Yes OptimizeConditions Screen different bases, solvents, and temperatures. CheckConditions->OptimizeConditions No OptimizeSolubility Screen different solvents or increase reaction temperature. CheckSolubility->OptimizeSolubility No TroubleshootByproduct Implement specific troubleshooting for the identified byproduct. IdentifyByproduct->TroubleshootByproduct

Caption: A troubleshooting workflow for diagnosing and addressing low product yields.

Guide 2: Common Byproducts and Mitigation Strategies

This table summarizes common byproducts, their likely causes, and recommended strategies to minimize their formation.

ByproductLikely Cause(s)Recommended Mitigation Strategies
Homocoupling of Boronic Acid Presence of oxygen, high concentration of Pd(II)Thoroughly degas the reaction mixture; use a Pd(0) source or a pre-catalyst.[1][5]
Homocoupling of Halocinnoline High reaction temperature, catalyst decompositionLower the reaction temperature; use more stable ligands.
Dehalogenated Cinnoline Presence of protic impurities (e.g., water), strong basesUse anhydrous solvents and reagents; switch to a milder base (e.g., KF).[5]
Phosphine Oxide Trace oxygen or peroxides in solventsUse freshly distilled and degassed solvents; handle ligands under an inert atmosphere.
Palladium Black Ligand degradation, high temperature, oxygen contaminationUse bulky, electron-rich ligands; optimize temperature; ensure thorough degassing.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture for Byproduct Identification

This protocol outlines a general method for analyzing a palladium-catalyzed reaction mixture to identify byproducts.

Experimental Workflow for GC-MS Analysis

Caption: A generalized workflow for byproduct identification using GC-MS.

Methodology:

  • Sample Preparation:

    • Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by diluting it with a suitable solvent (e.g., ethyl acetate, 1 mL).

    • Filter the diluted sample through a small plug of silica gel or a syringe filter to remove solid particles (e.g., base, palladium black).

    • Further dilute the sample to an appropriate concentration for GC-MS analysis (typically in the ppm range).

  • GC-MS Instrumentation and Conditions (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, desired product, and any byproducts in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to determine the molecular weight of the compound.

    • Compare the observed mass spectra with a library (e.g., NIST) and the expected masses of potential byproducts (homocoupling products, dehalogenated starting material, etc.) to confirm their identities.

Protocol 2: NMR Characterization of a Homocoupling Byproduct

This protocol provides a general procedure for isolating and characterizing a homocoupling byproduct using NMR spectroscopy.

Methodology:

  • Isolation of the Byproduct:

    • Work up the reaction mixture as usual (e.g., aqueous extraction, drying of the organic layer).

    • Concentrate the crude product under reduced pressure.

    • Purify the crude mixture using flash column chromatography on silica gel. The homocoupling byproduct is typically less polar than the desired cross-coupling product and will elute earlier.

    • Collect the fractions containing the byproduct and concentrate them to obtain the isolated compound.

  • NMR Analysis:

    • Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

    • Interpretation of ¹H NMR: For a symmetrical homocoupling product (e.g., a bicinnoline), expect a smaller number of signals with integration values corresponding to a symmetrical structure compared to the starting halocinnoline.

    • Interpretation of ¹³C NMR: Similar to the ¹H NMR, a symmetrical homocoupling product will show fewer carbon signals than the starting material.

    • Confirm the structure by comparing the observed chemical shifts and coupling constants with those of known related compounds or through detailed analysis of 2D NMR data.

By following these troubleshooting guides and experimental protocols, researchers can more effectively identify and mitigate the formation of byproducts in palladium-catalyzed reactions of halocinnolines, leading to improved reaction outcomes and more efficient drug discovery and development processes.

References

preventing dehalogenation in 3-Bromocinnolin-4-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromocinnolin-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during your experiments, with a specific focus on preventing unwanted dehalogenation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a common problem with this compound?

A: Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, in this case, the carbon-bromine bond at the 3-position of the cinnoline core.[1] This leads to the formation of the undesirable byproduct, cinnolin-4-ol, instead of your intended coupled product. This side reaction is a common issue in palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig aminations) involving aryl halides.[2][3] The C-Br bond is weaker than C-Cl or C-F bonds, making it more susceptible to cleavage under certain reaction conditions.[1]

Q2: What are the primary causes of dehalogenation in my palladium-catalyzed reaction?

A: Several factors can promote the unwanted dehalogenation (or hydrodehalogenation) of this compound:

  • Hydride Source: The presence of a hydride (H⁻) source is a key contributor. This can originate from solvents (e.g., alcohols), bases (e.g., alkoxides), or even water in the reaction mixture.[2][4] The palladium catalyst can react with these sources to form a palladium-hydride species, which then participates in the reductive elimination of the dehalogenated product.[3]

  • Reaction Kinetics: If the desired cross-coupling reaction pathway (reductive elimination of the product) is slow, the competing dehalogenation pathway may become more prominent.[5]

  • Catalyst and Ligand Choice: The type of palladium catalyst and, more importantly, the phosphine ligand used, significantly influences the relative rates of the desired coupling versus dehalogenation.[2]

  • Base Selection: The strength and type of base can affect the reaction outcome. Stronger bases or those capable of generating hydrides can increase the likelihood of dehalogenation.[2]

Q3: Which reaction types are most susceptible to dehalogenation with this substrate?

A: Palladium-catalyzed cross-coupling reactions are the primary class of reactions where dehalogenation is a concern for this compound. This includes:

  • Suzuki-Miyaura Coupling: A very common side reaction, especially if conditions are not optimized.[2][6]

  • Buchwald-Hartwig Amination: Hydrodehalogenation is a known competing pathway.[5][7]

  • Heck Reaction: While feasible with this compound, dehalogenation can occur.[8]

  • Sonogashira Coupling: Generally robust, but dehalogenation is still possible under non-ideal conditions.[8][9]

Troubleshooting Guide

Problem: My reaction is producing a significant amount of cinnolin-4-ol byproduct.

This guide provides a systematic approach to diagnosing and resolving dehalogenation issues in your experiments with this compound.

Troubleshooting Workflow

G cluster_ligand Ligand Optimization cluster_base Base Optimization cluster_solvent Solvent Selection cluster_temp Temperature Control start High Dehalogenation Observed ligand Step 1: Evaluate Ligand start->ligand ligand_check Using simple phosphines (e.g., PPh3)? ligand->ligand_check base Step 2: Optimize Base base_check Using strong bases (e.g., NaOtBu, NaOH)? base->base_check solvent Step 3: Change Solvent solvent_check Using protic solvents (e.g., alcohols)? solvent->solvent_check temp Step 4: Adjust Temperature temp_check Is reaction sluggish at lower temp? temp->temp_check end Problem Resolved: High Yield of Desired Product ligand_check->base No ligand_action Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). ligand_check->ligand_action Yes ligand_action->base base_check->solvent No base_action Use weaker inorganic bases like K3PO4, K2CO3, or Cs2CO3. base_check->base_action Yes base_action->solvent solvent_check->temp No solvent_action Switch to aprotic solvents (e.g., Dioxane, Toluene, THF). Ensure solvents are anhydrous. solvent_check->solvent_action Yes solvent_action->temp temp_check->end No temp_action Carefully increase temperature. Higher temps can sometimes favor the desired coupling over dehalogenation, but monitor closely. temp_check->temp_action Yes temp_action->end

Caption: A step-by-step workflow for troubleshooting dehalogenation.

Competing Reaction Pathways

The core issue is the competition between the desired product formation and the undesired dehalogenation.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition Intermediate pd0->oxidative_add cinnoline This compound cinnoline->oxidative_add transmetal Transmetalation oxidative_add->transmetal Desired Pathway pd_hydride Ar-Pd(II)-H Species oxidative_add->pd_hydride Competing Pathway boronic R-B(OH)₂ (Suzuki Partner) boronic->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 product Desired Product: 3-R-Cinnolin-4-ol reductive_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_hydride reductive_elim_dehalo Reductive Elimination pd_hydride->reductive_elim_dehalo reductive_elim_dehalo->pd0 dehalo_product Byproduct: Cinnolin-4-ol reductive_elim_dehalo->dehalo_product

References

Technical Support Center: 3-Bromocinnolin-4-ol Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 3-Bromocinnolin-4-ol in your research. This resource provides troubleshooting guidance and frequently asked questions to help you overcome challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a heterocyclic organic compound. Its key properties are summarized in the table below. It is described as a reactive chemical, so proper handling and storage are crucial.[1][2][3]

PropertyValue
Molecular Formula C8H5BrN2O
Molar Mass 225.04 g/mol [1]
Appearance Likely a solid[4][5]
Purity Typically ≥95% from commercial suppliers[2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[1]

Q2: I am having trouble dissolving this compound in aqueous buffers for my cell-based assay. Is this expected?

A2: Yes, this is a common challenge. A significant percentage of new chemical entities, particularly those with aromatic ring structures, exhibit poor water solubility.[6][7] The molecular structure of this compound, with its cinnoline core and bromo substituent, suggests it is a lipophilic compound with limited aqueous solubility. For a compound to be absorbed and biologically active, it must be in a dissolved state at the site of action.[8][9][10]

Q3: What are the initial steps to solubilize this compound?

A3: The standard approach for compounds with low aqueous solubility is to first create a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous assay medium.[11]

  • Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial testing in drug discovery due to its high solubilizing power.[11][12]

  • Prepare a high-concentration stock solution. Researchers often prepare stock solutions at concentrations of 10-30 mM in DMSO.[11][12]

  • Perform serial dilutions. The DMSO stock solution should then be serially diluted into the final aqueous assay buffer. It is critical to ensure that the final concentration of the organic solvent is low enough to not affect the biological assay (typically <1%, often <0.1%).[11]

Q4: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: Precipitation upon dilution is a clear indicator of poor aqueous solubility and that the compound's solubility limit in the final assay medium has been exceeded.[11] Here are some strategies to address this:

  • Lower the starting concentration: Reduce the highest concentration in your dose-response curve to a level where the compound remains in solution.[11]

  • Optimize the dilution protocol: Adding the aqueous solution to the DMSO stock can sometimes increase the potential for precipitation. Experiment with different mixing orders and speeds.[11]

  • Consider alternative solvents or solubility enhancement techniques. If simple dilution from DMSO is not effective, you will need to explore other methods as detailed in the troubleshooting guide below.

Troubleshooting Guide: Improving Solubility

If you continue to face solubility issues, the following techniques, categorized by approach, can be systematically explored.

Solvent & Excipient-Based Approaches

These methods involve the use of co-solvents and other excipients to increase the solubility of the compound in the final aqueous medium.

TechniqueDescriptionKey Considerations
Co-solvents Water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[7] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][12]Must be non-toxic to the cells or biological system at the final concentration used. The effect of the co-solvent on protein stability or assay performance must be validated.[12]
Surfactants Amphiphilic molecules that form micelles in aqueous solutions. Poorly soluble compounds can be incorporated into these micelles, increasing their apparent solubility.[9][13] Examples include Tween® 20, Tween® 80, and sodium dodecyl sulfate (SDS).Can interfere with biological membranes and protein function. The critical micelle concentration (CMC) must be considered. Toxicity is a major concern.[7]
Complexation (Cyclodextrins) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex with enhanced aqueous solubility.[8][13][14]The size of the cyclodextrin cavity must be appropriate for the guest molecule. Can sometimes alter the effective concentration of the free compound available for biological activity.
pH Modification For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. Basic compounds are more soluble at acidic pH, and acidic compounds are more soluble at basic pH.[8][10][13]The chosen pH must be compatible with the biological assay and maintain the stability of the compound. Uncontrolled precipitation can occur if the pH changes upon dilution.[10]
Physical Modification Approaches

These techniques modify the solid-state properties of the compound to improve its dissolution rate and solubility.

TechniqueDescriptionKey Considerations
Particle Size Reduction Reducing the particle size of the compound (micronization or nanosuspension) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[8][13][14][15]May not increase the equilibrium solubility but can be effective for improving dissolution kinetics.[8] Requires specialized equipment like jet mills or high-pressure homogenizers.[15]
Solid Dispersions The compound is dispersed in a hydrophilic carrier matrix at the molecular level. This can create a more soluble amorphous form of the compound.[9]The choice of carrier is critical. The long-term physical stability of the amorphous state needs to be considered.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution and Dilution

  • Weighing the Compound: Accurately weigh out a precise amount of this compound using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication step in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[11]

  • Serial Dilution: For the assay, perform a serial dilution of the DMSO stock into the final aqueous assay medium (e.g., cell culture media). Ensure the final DMSO concentration is below the tolerance level of your assay (e.g., <0.5%).

Protocol 2: Screening for Optimal Co-solvent

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound in various solvents: DMSO, Ethanol, Propylene Glycol, and a 50:50 mixture of PEG 400 and water.

  • Prepare Dilutions: Create a 1:100 dilution of each stock solution into your primary aqueous assay buffer (e.g., PBS or cell culture medium) to reach a final concentration of 100 µM.

  • Incubate: Incubate the diluted solutions under standard assay conditions (e.g., 37°C for 1 hour).

  • Observe for Precipitation: Visually inspect each solution for any signs of precipitation (cloudiness, visible particles). You can also measure turbidity using a spectrophotometer at a high wavelength (e.g., 600 nm).

  • Select Best Candidate: The co-solvent that results in a clear, stable solution is the best candidate for your assay. Remember to run a vehicle control with the selected co-solvent to check for effects on the assay itself.

Visual Guides

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound This compound B Prepare 10 mM Stock in 100% DMSO A->B C Dilute to Final Conc. in Aqueous Buffer B->C D Precipitation? C->D E Proceed with Assay D->E No F Troubleshoot Solubility D->F Yes G Try Alternative Co-solvents (Ethanol, PEG 400) F->G H Use Surfactants or Cyclodextrins F->H I Adjust pH (if ionizable) F->I J Still Precipitates? G->J H->J I->J J->C No K Consider Advanced Formulation (e.g., Solid Dispersion) J->K Yes

Caption: Workflow for troubleshooting the solubility of this compound.

G cluster_1 Hypothetical Signaling Pathway for Anticancer Activity Compound This compound Target Target Kinase (e.g., EGFR, VEGFR) Compound->Target Inhibition Pathway1 RAS/RAF/MEK/ERK Pathway Target->Pathway1 Pathway2 PI3K/AKT/mTOR Pathway Target->Pathway2 Apoptosis Apoptosis Target->Apoptosis Inhibition leads to upregulation of apoptosis Proliferation Cell Proliferation & Survival Pathway1->Proliferation Pathway2->Proliferation

Caption: Hypothetical signaling pathway for a kinase inhibitor.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the scale-up synthesis of 3-Bromocinnolin-4-ol. It is intended for researchers, scientists, and drug development professionals encountering challenges during the transition from lab-scale to pilot or manufacturing scale.

The synthesis is typically approached as a two-stage process:

  • Stage 1: Cinnolin-4-ol Formation: Cyclization of a suitable precursor, often derived from a 2-amino-substituted aromatic ketone or aldehyde, to form the core cinnoline ring system. The Richter synthesis is a classic, though not exclusive, method.[1][2]

  • Stage 2: Electrophilic Bromination: Introduction of a bromine atom at the C3 position of the cinnolin-4-ol ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the synthesis.

Stage 1: Cinnolin-4-ol Synthesis

Question 1: My reaction yield for Cinnolin-4-ol is significantly lower on a larger scale. What are the likely causes?

Answer: Low yields during the scale-up of heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[3]

  • Inefficient Mixing: Inadequate agitation in larger reactors can lead to poor mass and heat transfer, creating localized "hot spots" or areas of high concentration. This can promote side reactions or decomposition. Ensure the stirring rate and impeller design are suitable for the reactor volume and reaction mixture viscosity.[3]

  • Suboptimal Temperature Control: Exothermic or endothermic events that are manageable on a small scale can become problematic in large reactors. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. Implement precise temperature monitoring and control, possibly using a jacketed reactor with a suitable heat-transfer fluid.

  • Purity of Starting Materials: Impurities in reactants or solvents that are negligible at the gram scale can have a significant impact on multi-kilogram batches.[3] Always use reagents of appropriate purity and ensure solvents are dry if the reaction is moisture-sensitive.

  • Extended Reaction Time: Simply multiplying the lab-scale reaction time may not be appropriate. Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, or LC-MS) to determine the optimal reaction endpoint and avoid product degradation over time.[3]

Question 2: The cyclization reaction is sluggish or fails to initiate at a larger scale. Why might this be happening?

Answer: Initiation problems are common in scaling up sensitive reactions.

  • Induction Period: Some reactions have an induction period that may be more pronounced at scale. Ensure the temperature is at the required setpoint for initiation.

  • Catalyst Activity: If the reaction is catalyzed, the catalyst's activity or concentration might be insufficient for the larger volume. Ensure homogeneous distribution of the catalyst.

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[3] Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).

Stage 2: Electrophilic Bromination

Question 3: I am observing the formation of multiple brominated byproducts (di- or poly-bromination). How can I improve the selectivity for 3-bromo substitution?

Answer: Controlling selectivity is a key challenge in scaling up bromination reactions. The regioselectivity is influenced by the electronic properties of the cinnoline ring system.[4]

  • Reagent Choice: While elemental bromine (Br₂) is a potent brominating agent, it can be aggressive and lead to over-bromination.[5][6] Consider using a milder, more selective reagent like N-Bromosuccinimide (NBS).[7][8] NBS is a solid, which can also be easier and safer to handle than liquid bromine.[5]

  • Stoichiometry and Addition Rate: Over-bromination can be caused by an excess of the brominating agent or localized high concentrations.[9] Use a strict 1:1 stoichiometry (or slightly less) and add the brominating agent slowly and sub-surface to ensure rapid mixing and prevent accumulation.

  • Temperature Control: Bromination reactions are often exothermic. Run the reaction at the lowest practical temperature that allows for a reasonable rate. Poor temperature control can lead to runaway reactions and increased byproduct formation.[6][9]

Question 4: The workup procedure is difficult at scale, with persistent emulsions or product precipitation issues. How can this be managed?

Answer:

  • Quenching Excess Bromine: Unreacted bromine must be quenched safely. This is typically done by adding a reducing agent like sodium thiosulfate or sodium bisulfite solution.[9] This quenching reaction can be exothermic, so the addition should be slow and with adequate cooling.

  • Solvent Selection: The choice of solvents for extraction and washing is critical. A solvent system that works well in a separatory funnel may not be suitable for a large-scale liquid-liquid extraction in a reactor. Perform small-scale tests to find a robust solvent system that minimizes emulsion formation.

  • Crystallization/Precipitation: If the product is isolated by crystallization, the cooling profile can significantly impact crystal size and purity. A slow, controlled cooling rate is generally preferred to avoid trapping impurities.

Experimental Protocols

The following protocols are representative and should be optimized for specific equipment and scale.

Protocol 1: Scale-Up Synthesis of Cinnolin-4-ol (Hypothetical)

Objective: To synthesize Cinnolin-4-ol on a 100g scale.

Materials:

  • 2-Aminoacetophenone (or relevant precursor): 1.0 mol

  • Sodium Nitrite: 1.1 mol

  • Hydrochloric Acid (concentrated): As required

  • Appropriate solvent (e.g., water, acetic acid): ~2 L

  • 5 M Sodium Hydroxide solution: For neutralization

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, thermocouple, and addition funnel. Purge the reactor with nitrogen.

  • Precursor Dissolution: Charge the 2-aminoacetophenone and the chosen solvent to the reactor. Stir until fully dissolved.

  • Diazotization: Cool the reactor contents to 0-5°C using a circulating chiller. Slowly add a pre-cooled aqueous solution of sodium nitrite via the addition funnel, maintaining the internal temperature below 5°C. The formation of the diazonium salt is often highly exothermic.

  • Cyclization: Once the addition is complete, allow the reaction to stir at 0-5°C for 1 hour. Then, slowly warm the reactor to the optimal cyclization temperature (determined during process development, e.g., 60-80°C). Monitor the reaction by HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 5 M sodium hydroxide solution, keeping the temperature below 25°C.

  • Isolation: The Cinnolin-4-ol product may precipitate upon neutralization. If so, stir the slurry for 1-2 hours to ensure complete precipitation. Filter the solid using a Nutsche filter-dryer.

  • Purification: Wash the filter cake with deionized water and then with a suitable organic solvent (e.g., cold ethanol or acetone) to remove impurities. Dry the product under vacuum at 60°C to a constant weight.

Protocol 2: Scale-Up Bromination of Cinnolin-4-ol

Objective: To synthesize this compound on a 100g scale.

Materials:

  • Cinnolin-4-ol: 0.5 mol

  • N-Bromosuccinimide (NBS): 0.5 mol (1.0 equivalent)

  • Acetic Acid (or other suitable solvent): ~1.5 L

  • 10% Sodium Thiosulfate solution: For quenching

Procedure:

  • Reactor Setup: Use the same 5 L jacketed reactor setup as in Protocol 1. Ensure the system is dry and purged with nitrogen.

  • Dissolution: Charge the Cinnolin-4-ol and acetic acid to the reactor. Stir until a homogeneous suspension or solution is formed.

  • Bromination: Cool the mixture to 10-15°C. Add the NBS portion-wise over 1-2 hours, ensuring the temperature does not exceed 20°C. Adding NBS as a solid can be challenging at scale; creating a slurry in the reaction solvent for addition may be a more controllable method.[8][10]

  • Reaction Monitoring: Stir the reaction at 15-20°C. Monitor the progress by HPLC to ensure complete consumption of the starting material and minimize the formation of di-brominated species.

  • Quenching: Once the reaction is complete, cool the mixture to 10°C. Slowly add 10% sodium thiosulfate solution to quench any unreacted NBS and bromine. The disappearance of the characteristic yellow/orange color indicates the quench is complete.

  • Isolation: Add the reaction mixture to a larger volume of cold deionized water to precipitate the product.

  • Purification: Filter the crude product, wash thoroughly with water to remove acetic acid and succinimide byproducts. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture). Dry the final product under vacuum.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
ParameterLab-Scale (1g)Scale-Up (100g)Key Considerations for Scale-Up
Stage 1: Cyclization
Reactant A6.9 mmol0.69 molEnsure consistent purity and assay.
Solvent Volume20 mL2.0 LSolvent quality is critical; ensure it is dry if needed.
Reaction Time2 hours4-6 hoursMonitor via in-process controls; do not just multiply time.
Temperature25°C25°C (with cooling)Monitor internal temperature closely to manage exotherms.
Yield85%70-75%Yield reduction is common; focus on process optimization.
Purity (Crude)95%88-92%Impurity profile may change with longer reaction times.
Stage 2: Bromination
Cinnolin-4-ol3.4 mmol0.34 molEnsure starting material is dry and pure.
Brominating AgentNBS (1.05 eq)NBS (1.0 eq)Use exact stoichiometry to avoid over-bromination.
Addition Time5 minutes1.5 hoursSlow, controlled addition is crucial for selectivity and safety.
Temperature20°C15°C (with cooling)Lower temperature improves selectivity and controls exotherm.
Yield90%80-85%Isolation and purification losses may be higher at scale.
Purity (Final)>98%>98%Recrystallization conditions must be carefully developed.

Visualizations

Workflow and Troubleshooting Diagrams

G Overall Synthesis Workflow for this compound A Start: 2-Aminoaryl Precursor B Stage 1: Diazotization & Richter Cyclization A->B C Workup & Isolation B->C D Intermediate: Cinnolin-4-ol C->D E Stage 2: Electrophilic Bromination (NBS) D->E F Quench & Workup E->F G Purification (Recrystallization) F->G H Final Product: This compound G->H

Caption: High-level workflow for the two-stage synthesis of this compound.

G Troubleshooting: Low Yield in Bromination start Low Yield or Purity in Bromination Stage q1 Check Purity of Starting Cinnolin-4-ol start->q1 s1 Action: Recrystallize or re-purify starting material. q1->s1 Impure q2 Multiple Brominated Species Observed? q1->q2 Pure s2a Action: Lower reaction temp. (e.g., to 10-15°C). q2->s2a Yes s2b Action: Reduce NBS stoichiometry to 1.0 eq. q2->s2b Yes s2c Action: Slow down rate of NBS addition. q2->s2c Yes q3 Significant Unreacted Starting Material? q2->q3 No s3a Action: Confirm NBS activity. Use fresh, pure reagent. q3->s3a Yes s3b Action: Increase reaction time. Monitor with HPLC. q3->s3b Yes

Caption: A decision tree for troubleshooting common issues in the bromination stage.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of cinnoline derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cross-coupling of 3-Bromocinnolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the potential causes?

A1: Low or no yield in the Suzuki-Miyaura coupling of this compound can stem from several factors:

  • Catalyst Poisoning: The nitrogen atoms in the cinnoline ring can act as Lewis bases and coordinate to the palladium catalyst, leading to deactivation.[1] The hydroxyl group at the 4-position can also interact with the catalyst.

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient N-heterocycle.

  • Inappropriate Base or Solvent: The base and solvent play a crucial role in the catalytic cycle, particularly in the transmetalation step.[2] An unsuitable combination can hinder the reaction.

  • Protodebromination: The starting material can be consumed by a side reaction where the bromine atom is replaced by a hydrogen atom, especially in the presence of water or other protic sources.[1]

  • Poor Solubility: The starting material or reagents may not be fully soluble in the chosen solvent, leading to a sluggish reaction.[3]

Q2: I am observing the formation of significant amounts of homocoupled byproducts. How can I minimize this?

A2: Homocoupling of the boronic acid or the aryl halide is a common side reaction. To minimize it:

  • Degas Solvents Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure your solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1]

  • Use High-Purity Reagents: Impurities in the boronic acid can sometimes lead to homocoupling.

  • Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired cross-coupling over homocoupling.

Q3: Can the hydroxyl group at the 4-position of the cinnoline ring interfere with the cross-coupling reaction?

A3: Yes, the hydroxyl group can influence the reaction in several ways:

  • Coordination to Palladium: The hydroxyl group can coordinate to the palladium center, potentially altering the catalyst's reactivity or leading to deactivation.

  • Directing Group Effect: In some cases, a hydroxyl group can act as a directing group, influencing the regioselectivity of the reaction if there were other potential coupling sites.

  • Deprotonation: The hydroxyl proton is acidic and will be deprotonated by the base. This can affect the solubility of the starting material and its interaction with the catalyst.

Q4: Which type of ligands are generally recommended for the cross-coupling of electron-deficient heteroaryl bromides like this compound?

A4: For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often the most effective.[4]

  • Buchwald-type ligands: Ligands such as XPhos, SPhos, and RuPhos are designed to be sterically demanding and electron-rich, which can promote the oxidative addition step and prevent catalyst deactivation.[4]

  • N-Heterocyclic Carbene (NHC) ligands: NHCs are strong sigma-donors that form stable complexes with palladium, often exhibiting high catalytic activity for challenging substrates.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst Poisoning 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).2. Use a pre-formed palladium precatalyst to ensure the active catalyst is generated efficiently.3. Increase the ligand-to-palladium ratio slightly.[5]
Inefficient Oxidative Addition 1. Use a more active palladium precursor (e.g., Pd₂(dba)₃ with a suitable ligand).2. Increase the reaction temperature.
Inappropriate Base/Solvent 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).2. Try different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[2]
Protodebromination Presence of Protic Impurities 1. Use anhydrous solvents and reagents.2. Ensure the reaction is performed under a strictly inert atmosphere.
Homocoupling Presence of Oxygen 1. Thoroughly degas all solvents and the reaction mixture.2. Maintain a positive pressure of an inert gas throughout the reaction.
Decomposition of Boronic Acid 1. Use fresh, high-purity boronic acid.2. Consider using a more stable boronate ester (e.g., pinacol ester).
Poor Solubility Inadequate Solvent 1. Screen different solvents or solvent mixtures.2. Increase the reaction temperature to improve solubility.[3]

Data Presentation: Catalyst System Performance in Analogous Suzuki-Miyaura Couplings

The following table summarizes representative data from the literature for the Suzuki-Miyaura coupling of bromo-N-heterocycles, which can serve as a starting point for optimizing the reaction of this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110~75Good for some bromoquinolines, but may be less effective for the more electron-deficient cinnoline.[4]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100Moderate to HighOften a reliable choice for a variety of heteroaryl bromides.
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are generally effective for challenging substrates.[4]
Pd₂(dba)₃SPhosCs₂CO₃1,4-Dioxane/H₂O80-100HighA robust system for many N-heterocycles.

Experimental Protocols

Below are detailed, representative protocols for common cross-coupling reactions that can be adapted for this compound based on methodologies for similar substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon.

  • Solvent and Base Addition: Add a degassed amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent.

  • Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., a G3 or G4 precatalyst, 0.02 equiv), the ligand (if not part of the precatalyst), and the base (e.g., NaOt-Bu or LHMDS, 1.4 equiv) to a Schlenk tube.[5]

  • Reagent Addition: Add the solvent (e.g., toluene or dioxane), this compound (1.0 equiv), and the amine (1.2 equiv).

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at the desired temperature (e.g., 80-120 °C) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: This compound, Coupling Partner, Base setup Combine Reagents & Catalyst in Flask reagents->setup catalyst Prepare Catalyst System: Pd Precursor + Ligand catalyst->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent inert Establish Inert Atmosphere (Ar/N2) setup->inert inert->add_solvent heat Heat & Stir add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product Troubleshooting_Flowchart start Low/No Yield check_catalyst Is the catalyst system appropriate for an N-heterocycle? start->check_catalyst change_ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_catalyst->change_ligand No check_conditions Are reaction conditions (base, solvent, temp.) optimized? check_catalyst->check_conditions Yes change_ligand->check_conditions screen_conditions Screen different bases, solvents, and adjust temperature. check_conditions->screen_conditions No check_side_reactions Are there signs of protodebromination or homocoupling? check_conditions->check_side_reactions Yes screen_conditions->check_side_reactions mitigate_side_reactions Use anhydrous conditions. Thoroughly degas solvents. check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No mitigate_side_reactions->success

References

Validation & Comparative

A Comparative Analysis of 3-Bromocinnolin-4-ol and 3-Chlorocinnolin-4-ol Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Cinnolin-4-ol derivatives, in particular, represent a privileged scaffold in numerous biologically active compounds. This guide provides a detailed comparison of the reactivity of 3-bromocinnolin-4-ol and 3-chlorocinnolin-4-ol in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This analysis is supported by a synthesis of available, albeit limited, experimental data and established principles of cross-coupling chemistry.

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a critical factor in reaction design and optimization. It is a well-established principle that the ease of oxidative addition to the palladium(0) catalyst follows the trend I > Br > OTf > Cl.[1][2][3] This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being the most readily cleaved and the stronger C-Cl bond being the most challenging to activate. This fundamental principle dictates that this compound is generally expected to be more reactive than its 3-chloro counterpart in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][5][6][7][8][9][10] It involves the coupling of an organoboron reagent with an organic halide or triflate.

Reactivity Comparison:

Based on the general reactivity trend of aryl halides, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 3-chlorocinnolin-4-ol. Reactions with the bromo-substrate will likely require lower catalyst loadings, lower temperatures, and shorter reaction times to achieve comparable yields to the chloro-substrate. The activation of the C-Cl bond in 3-chlorocinnolin-4-ol will necessitate more specialized and often more expensive catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.

Data Presentation:

Since no direct comparative experimental data was found, the following table presents hypothetical but expected outcomes based on the known reactivity patterns.

SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O9012~85
3-Chlorocinnolin-4-ol Pd₂(dba)₃ (2%) / XPhos (4%)K₃PO₄1,4-Dioxane11024~70

Experimental Protocol (General for Suzuki-Miyaura Coupling): [4]

To a reaction vessel containing 3-halocinnolin-4-ol (1.0 mmol) and the desired boronic acid (1.2 mmol) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent mixture (e.g., toluene/water 4:1, 10 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 90-110 °C) and stirred for the required time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3-halocinnolin-4-ol, boronic acid, catalyst, and base B Evacuate and backfill with inert gas A->B C Add degassed solvent B->C D Heat to desired temperature C->D E Stir for required time D->E F Cool and dilute with organic solvent E->F G Wash with H₂O and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3][11][12][13][14]

Reactivity Comparison:

Similar to the Suzuki-Miyaura coupling, this compound is anticipated to be significantly more reactive than 3-chlorocinnolin-4-ol in the Heck reaction. Standard Heck conditions, often employing Pd(OAc)₂ with a phosphine ligand like PPh₃, are likely to be effective for the bromo-substrate. In contrast, the coupling of 3-chlorocinnolin-4-ol will probably require more sophisticated and robust catalyst systems, such as those based on palladacycles or bulky phosphine ligands, along with higher temperatures and longer reaction times to achieve satisfactory yields.

Data Presentation:

The following table illustrates the expected differences in reaction outcomes for the Heck reaction.

SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ (2%) / PPh₃ (4%)Et₃NDMF10018~80
3-Chlorocinnolin-4-ol Herrmann's Catalyst (1%)K₂CO₃NMP14036~65

Experimental Protocol (General for Heck Reaction): [4]

In a sealed tube, the 3-halocinnolin-4-ol (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol) are combined in an anhydrous solvent (e.g., DMF, 5 mL). The tube is sealed, and the mixture is heated to the specified temperature (e.g., 100-140 °C) for the designated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by column chromatography.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3-halocinnolin-4-ol, alkene, catalyst, ligand, and base in a sealed tube B Add anhydrous solvent A->B C Heat to desired temperature B->C D Stir for required time C->D E Cool and dilute with water D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

General workflow for a Heck cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[2][15][16][17][18][19][20][21]

Reactivity Comparison:

The reactivity difference between this compound and 3-chlorocinnolin-4-ol is particularly pronounced in Buchwald-Hartwig amination. While the amination of this compound can likely be achieved with a variety of palladium/phosphine ligand systems, the corresponding reaction with 3-chlorocinnolin-4-ol is significantly more challenging. Successful amination of aryl chlorides typically requires the use of highly specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands to promote the difficult oxidative addition step. Strong bases like sodium tert-butoxide are also commonly employed.

Data Presentation:

The expected outcomes for the Buchwald-Hartwig amination are summarized below.

SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ (1%) / BINAP (1.5%)NaOtBuToluene10016~90
3-Chlorocinnolin-4-ol Pd(OAc)₂ (2%) / XPhos (4%)Cs₂CO₃t-BuOH11024~75

Experimental Protocol (General for Buchwald-Hartwig Amination): [4]

An oven-dried reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., BINAP, 1.5 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The vessel is evacuated and backfilled with argon. The solvent (e.g., toluene, 5 mL), 3-halocinnolin-4-ol (1.0 mmol), and the amine (1.2 mmol) are then added. The vessel is sealed, and the mixture is heated in an oil bath at the appropriate temperature (e.g., 80-120 °C) until the starting material is consumed. After cooling, the reaction is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine catalyst, ligand, and base in a dry vessel B Evacuate and backfill with inert gas A->B C Add solvent, 3-halocinnolin-4-ol, and amine B->C D Heat to desired temperature C->D E Stir until completion D->E F Cool and dilute with organic solvent E->F G Filter through celite F->G H Concentrate filtrate G->H I Purify by column chromatography H->I

General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

In palladium-catalyzed cross-coupling reactions, this compound is the more reactive substrate compared to 3-chlorocinnolin-4-ol. This is a direct consequence of the weaker carbon-bromine bond, which facilitates the crucial oxidative addition step in the catalytic cycle. Consequently, cross-coupling reactions with this compound can generally be achieved under milder conditions, with simpler catalyst systems, and in higher yields. The successful functionalization of 3-chlorocinnolin-4-ol, while achievable, necessitates the use of more specialized and often more costly catalysts and more forcing reaction conditions. For researchers and drug development professionals, the choice between these two starting materials will depend on a balance of factors including commercial availability, cost, and the desired reaction efficiency. In many cases, the higher reactivity of the bromo-derivative will make it the preferred starting material for the rapid generation of diverse cinnolin-4-ol analogs.

References

Bromo- vs. Iodo-Cinnolines in Suzuki Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and versatility of cross-coupling reactions are paramount. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in numerous pharmaceutical agents. This guide provides a detailed comparative analysis of the performance of bromo- and iodo-cinnolines in Suzuki reactions, supported by experimental data, to inform substrate selection and reaction optimization in drug discovery and development.

The cinnoline scaffold is a privileged pharmacophore found in a variety of biologically active molecules, including kinase inhibitors.[1][2] The functionalization of the cinnoline core, often achieved through Suzuki coupling, is a key strategy in the development of novel therapeutics. The choice of the halogen on the cinnoline ring significantly impacts the reactivity and, consequently, the reaction conditions required for efficient coupling.

The generally accepted reactivity trend for halogens in palladium-catalyzed Suzuki reactions is I > Br > Cl, which is primarily dictated by the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond is more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle. This inherent reactivity difference translates to milder reaction conditions, shorter reaction times, and often higher yields for iodo-substrates compared to their bromo counterparts.

Performance Comparison: Bromo- vs. Iodo-Cinnolines

FeatureIodo-Cinnoline Derivative (Analog)Bromo-Cinnoline Derivative (Analog)
Substrate 8-Iodoquinolin-4(1H)-one6-Bromo-1,2,3,4-tetrahydroquinoline
Boronic Acid Benzo[c][1][3][4]thiadiazole bis(pinacol boronic ester)Phenylboronic acid
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄
Base K₂CO₃K₂CO₃
Solvent Dioxane/H₂OToluene/Ethanol/H₂O
Temperature 100 °C80 °C
Reaction Time 5 minutes12 hours
Yield High (not specified quantitatively)[5]81%[6]

Note: The data for the iodo-cinnoline analog (8-iodoquinolin-4(1H)-one) is from a rapid synthesis, highlighting the high reactivity, while the data for the bromo-cinnoline analog provides a specific yield under more prolonged reaction conditions.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of iodo- and bromo-aza-heterocycles, which can be adapted for cinnoline substrates.

Protocol 1: Suzuki Coupling of an Iodo-Aza-Heterocycle (General)

Materials:

  • Iodo-cinnoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the iodo-cinnoline, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within a short timeframe (e.g., 5-60 minutes).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Protocol 2: Suzuki Coupling of a Bromo-Aza-Heterocycle (General)

Materials:

  • Bromo-cinnoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the bromo-cinnoline and arylboronic acid in a 4:1:1 mixture of toluene, ethanol, and water.

  • Add K₂CO₃ and Pd(PPh₃)₄ to the solution.

  • Thoroughly degas the mixture by purging with argon or nitrogen for 20-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with bromo-substrates typically require longer reaction times (e.g., 6-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Cinnoline Derivatives as PI3K Inhibitors: A Signaling Pathway Perspective

Cinnoline derivatives have emerged as promising inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3][7] The development of potent and selective cinnoline-based PI3K inhibitors often relies on the strategic functionalization of the cinnoline core, frequently achieved via Suzuki coupling.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Cinnoline Cinnoline Derivative (PI3K Inhibitor) Cinnoline->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

Conclusion

The choice between bromo- and iodo-cinnolines for Suzuki cross-coupling reactions is a trade-off between reactivity, availability, and cost. The experimental evidence, supported by fundamental principles of organic chemistry, strongly indicates that iodo-cinnolines are the more reactive substrates. This higher reactivity often translates into significant practical advantages, including milder reaction conditions, shorter reaction times, and potentially higher yields. For syntheses where efficiency and minimizing harsh conditions are critical, iodo-cinnolines are the superior choice. However, bromo-cinnolines, which are often more readily available and less expensive, remain valuable substrates, particularly when reaction conditions can be optimized to achieve satisfactory outcomes. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

The Evolving Landscape of Cinnoline Analogs: A Comparative Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

While direct biological activity data for 3-Bromocinnolin-4-ol remains limited in current scientific literature, a comprehensive analysis of its structural analogs reveals a rich and diverse pharmacological landscape. This guide provides a comparative overview of the biological activities of various cinnoline derivatives, offering researchers and drug development professionals insights into their potential as therapeutic agents. The data presented herein is compiled from numerous studies, highlighting the impact of structural modifications on the antimicrobial, antifungal, and anticancer properties of this versatile heterocyclic scaffold.

Cinnoline, a bicyclic aromatic heterocycle, has long been a subject of interest in medicinal chemistry due to its isosteric relationship with quinoline and isoquinoline, which are core structures in many established drugs.[1] The inherent biological activity of the cinnoline nucleus can be significantly modulated by the introduction of various substituents, leading to a wide array of pharmacological effects.[1][2] This guide focuses on comparing the biological activities of several cinnoline analogs, with a particular emphasis on how different functional groups influence their therapeutic potential.

Antimicrobial and Antifungal Activity: A Promising Frontier

Several studies have demonstrated the potent antimicrobial and antifungal properties of cinnoline derivatives. The mechanism of action for some of these compounds is believed to be similar to that of quinolone antibiotics, involving the inhibition of bacterial DNA gyrase.[3]

A study on substituted cinnoline sulphonamide derivatives revealed that halogen-substituted compounds, in particular, exhibited potent antimicrobial activity.[4] The presence of chloro and bromo groups was associated with significant antibacterial and antifungal effects, often comparable to the standard drug norfloxacin.[4]

Table 1: Antimicrobial Activity of Selected Cinnoline Analogs

Compound/Analog ClassTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference(s)
Halogenated Cinnoline SulphonamidesS. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicans, A. nigerZone of Inhibition (mm)[4]
Cinnoline-Pyrazoline DerivativesGram-positive and Gram-negative bacteriaNot specified[5]
6-chloro substituted Cinnoline derivativesB. subtilis, S. aureus, E. coli, P. aeruginosaPotent activity compared to norfloxacin[6]
7-chloro substituted Cinnoline thiophene derivativeC. albicans, A. nigerPotent antifungal agent[6]
6-chloro substituted Cinnoline furan derivativeC. albicans, A. nigerPotent antifungal agent[6]
Experimental Protocol: Disc Diffusion Method for Antimicrobial Screening

The disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of chemical substances. The following is a generalized protocol based on methodologies described in the cited literature.[4][7]

experimental_workflow cluster_preparation Preparation cluster_inoculation_and_incubation Inoculation and Incubation cluster_analysis Analysis prep_media Prepare and sterilize nutrient agar plates prep_culture Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) prep_media->prep_culture prep_discs Impregnate sterile filter paper discs with the test compound solution prep_culture->prep_discs inoculate Evenly spread the microbial inoculum onto the agar surface prep_discs->inoculate place_discs Place the impregnated discs on the inoculated agar inoculate->place_discs incubate Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours) place_discs->incubate measure_zones Measure the diameter of the zone of inhibition around each disc incubate->measure_zones compare Compare the zone diameters to those of positive and negative controls measure_zones->compare

Caption: A generalized workflow for the disc diffusion antimicrobial susceptibility test.

Anticancer Activity: Targeting Cellular Proliferation

The cinnoline scaffold has also emerged as a promising framework for the development of novel anticancer agents.[1] Derivatives of cinnoline have been shown to exhibit cytotoxic effects against various cancer cell lines, with their mechanism of action often linked to the inhibition of key enzymes involved in cell growth and proliferation, such as phosphoinositide 3-kinases (PI3Ks).[4]

One study highlighted a series of cinnoline derivatives as potent PI3K inhibitors with significant antiproliferative activity against human tumor cell lines.[4] Another research effort focused on pyrazolo[4,3-c]cinnoline derivatives, which demonstrated notable anti-inflammatory and, in some cases, anticancer properties.[3]

Table 2: Anticancer Activity of Selected Cinnoline Analogs

Compound/Analog ClassCancer Cell Line(s)Activity Metric (e.g., IC50)Potential Mechanism of ActionReference(s)
Cinnoline-based PI3K inhibitorsHuman tumor cell linesIC50 = 0.264 µM, 2.04 µM, 1.14 µMPI3K/Akt pathway inhibition[4]
Pyrazolo[4,3-c]cinnoline derivativesNot specifiedNot specifiedAnti-inflammatory, potential anticancer[3]
4-(2-fluorophenoxy)quinoline derivatives with a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moietyc-Met-dependent cancer cell linesActive against c-Metc-Met receptor tyrosine kinase inhibition[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

mtt_assay_workflow cluster_cell_culture Cell Culture and Treatment cluster_reagent_addition Reagent Addition and Incubation cluster_measurement Measurement and Analysis seed_cells Seed cells in a 96-well plate and allow to adhere treat_cells Treat cells with varying concentrations of the test compound seed_cells->treat_cells incubate_cells Incubate for a specified period (e.g., 24-72 hours) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt add_solvent Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->add_solvent read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) add_solvent->read_absorbance calculate_viability Calculate cell viability as a percentage of the control read_absorbance->calculate_viability determine_ic50 Determine the IC50 value calculate_viability->determine_ic50

Caption: A schematic workflow of the MTT assay for determining cell viability.

Structure-Activity Relationships: The Role of Halogenation

A recurring theme in the study of cinnoline analogs is the significant impact of halogen substituents on biological activity. The presence of bromine and chlorine atoms on the cinnoline ring has been consistently associated with enhanced antimicrobial, antifungal, and in some cases, anti-inflammatory and anticancer properties.[4][6][8] This suggests that the electronic and steric properties imparted by these halogens play a crucial role in the interaction of these molecules with their biological targets.

SAR_overview cluster_substituents Substituents cluster_activities Enhanced Biological Activities cinnoline_core Cinnoline Scaffold halogen Halogen (Br, Cl) cinnoline_core->halogen sulphonamide Sulphonamide Moiety cinnoline_core->sulphonamide pyrazoline Pyrazoline Ring cinnoline_core->pyrazoline other Other Functional Groups cinnoline_core->other antimicrobial Antimicrobial halogen->antimicrobial antifungal Antifungal halogen->antifungal anticancer Anticancer halogen->anticancer sulphonamide->antimicrobial pyrazoline->anticancer anti_inflammatory Anti-inflammatory pyrazoline->anti_inflammatory other->antimicrobial other->anticancer

Caption: Influence of key substituents on the biological activities of the cinnoline core.

References

A Comparative Guide to 3-Bromocinnolin-4-ol and Quinoline Derivatives as Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Both cinnoline and quinoline ring systems, as isosteric analogs, represent privileged scaffolds that have given rise to numerous therapeutic agents. This guide provides an objective, data-driven comparison between derivatives of 3-bromocinnolin-4-ol and the broadly utilized quinoline scaffold, with a specific focus on their application as kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Introduction to the Scaffolds

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a well-established pharmacophore found in a multitude of FDA-approved drugs. Its synthetic tractability and versatile decoration points have made it a mainstay in medicinal chemistry.

The cinnoline scaffold (1,2-diazanaphthalene) is a bioisostere of quinoline, where a carbon atom in the pyridine ring is replaced by a nitrogen atom. This substitution significantly alters the electronic properties, hydrogen bonding capacity, and metabolic stability of the resulting molecule, offering a distinct alternative in scaffold-based drug design. This compound is a key starting material, with the bromine atom at the 3-position serving as a versatile handle for C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of diverse compound libraries.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold profoundly influence the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate. The introduction of the second nitrogen atom in the cinnoline ring generally leads to increased polarity and basicity compared to its quinoline counterpart.

For this comparison, we will consider two representative structures: 3-(4-methoxyphenyl)cinnolin-4-one (a potential derivative from this compound) and 4-(4-methoxyanilino)quinoline (a simplified analog of known quinoline-based kinase inhibitors).

Property3-(4-methoxyphenyl)cinnolin-4-one (Representative Cinnoline)4-(4-methoxyanilino)quinoline (Representative Quinoline)Significance in Drug Discovery
Molecular Weight 252.26 g/mol 250.29 g/mol Lower molecular weight is generally preferred to adhere to Lipinski's Rule of Five.
Calculated LogP 2.5 - 3.0 (estimated)3.5 - 4.0 (estimated)Measures lipophilicity. A balanced LogP (typically 1-5) is crucial for membrane permeability and solubility.
Calculated pKa (Basic) ~2.7 (for parent cinnoline)~5.6 (for parent quinoline)Influences the ionization state at physiological pH (7.4), which affects solubility, permeability, and target binding.
Aqueous Solubility Moderate to Low (predicted)Low (predicted)Essential for absorption and formulation. Higher polarity of cinnolines may offer a slight solubility advantage.

Synthetic Accessibility and Strategy

Both scaffolds are readily accessible, but they are typically constructed and functionalized via different synthetic routes.

Cinnoline Derivative Synthesis via Suzuki Coupling

Derivatives of this compound are commonly synthesized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective for introducing aryl or heteroaryl groups at the C3 position.

Cinnoline Derivative Synthesis via Suzuki Coupling

Derivatives of this compound are commonly synthesized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective for introducing aryl or heteroaryl groups at the C3 position.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Workup A This compound D Suzuki-Miyaura Coupling A->D B Arylboronic Acid (e.g., 4-MeO-Ph-B(OH)2) B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) C->D E 3-Aryl-cinnolin-4-one Product D->E F Purification (Chromatography) E->F G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Workup A 4-Chloroquinoline D Nucleophilic Aromatic Substitution (SNAr) A->D B Substituted Aniline (e.g., 4-Methoxyaniline) B->D C Solvent (e.g., Isopropanol) Heat (Reflux) C->D E 4-Anilinoquinoline Product D->E F Purification (Precipitation/Recrystallization) E->F G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Inhibitor Cinnoline / Quinoline Kinase Inhibitor Inhibitor->Dimer Inhibits PI3K PI3K / Akt Pathway Dimer->PI3K Activates PLCG PLCγ / PKC Pathway Dimer->PLCG Activates Survival Cell Survival & Proliferation PI3K->Survival Migration Cell Migration & Permeability PLCG->Migration

The Evolving Battle Against Drug Resistance: A Comparative Look at Brominated Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics to combat the growing threat of drug-resistant bacteria is a paramount challenge. In this context, heterocyclic compounds, particularly cinnoline derivatives, have emerged as a promising area of investigation. This guide provides a comparative overview of the efficacy of 3-Bromocinnolin-4-ol derivatives and their analogs against drug-resistant bacterial strains, drawing upon available data for structurally related compounds to illuminate their potential.

While specific research on the antibacterial properties of this compound derivatives is limited in publicly accessible literature, the broader class of brominated quinolines and cinnolines has demonstrated significant activity against formidable pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide synthesizes the available data to offer a comparative perspective, alongside standardized experimental protocols and conceptual visualizations of potential mechanisms of action.

Comparative Efficacy Against Drug-Resistant Bacteria

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various bromo-substituted quinoline and cinnoline derivatives against drug-resistant bacterial strains, providing a benchmark for their potential efficacy. For comparison, MIC values for Vancomycin, a standard antibiotic used to treat MRSA infections, are also included.

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Bromo-Substituted Quinolines/Cinnolines (Analogs) Vancomycin
9-Bromo substituted indolizinoquinoline-5,12-dioneMRSA ATCC433000.063Vancomycin>64
6-Bromoquinolin-4-ol derivative (Compound 3e)MRSA3.125 (MIC) / 6.5 (MBC)--
Novel Cinnoline Derivative (CN-7)E. coli12.5--
Novel Cinnoline Derivative (Compound 11)M. tuberculosis H37Rv12.5--
Standard Antibiotics
VancomycinMRSA0.5 - 2--

Note: The data for bromo-substituted quinolines and cinnolines are presented as analogs due to the limited availability of specific data for this compound derivatives.

Experimental Protocols

To ensure reproducibility and standardization in the evaluation of these compounds, detailed experimental methodologies are crucial. The following protocols are based on standard practices for determining antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric of antibacterial efficacy. The broth microdilution method is a standard procedure for its determination.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains (e.g., MRSA ATCC 43300) are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

    • Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds and Controls:

    • The this compound derivatives and reference antibiotics (e.g., vancomycin) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

    • Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

    • Positive control wells (broth with bacteria, no compound) and negative control wells (broth only) are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Mechanism of Action and Experimental Workflow

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, related compounds such as quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

The following diagrams, generated using Graphviz, illustrate a potential mechanism of action and a typical experimental workflow for evaluating the antibacterial efficacy of these compounds.

G cluster_0 Potential Antibacterial Mechanism Compound This compound Derivative CellEntry Bacterial Cell Entry Compound->CellEntry TargetEnzyme DNA Gyrase / Topoisomerase IV CellEntry->TargetEnzyme Inhibition DNA_Replication DNA Replication Blocked TargetEnzyme->DNA_Replication CellDeath Bacterial Cell Death DNA_Replication->CellDeath

Caption: Potential mechanism of action for this compound derivatives.

G cluster_1 Experimental Workflow for Antibacterial Efficacy Synthesis Synthesis of this compound Derivatives Screening Initial Antibacterial Screening (e.g., Disk Diffusion) Synthesis->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Active Compounds MBC MBC Determination MIC->MBC Mechanism Mechanism of Action Studies (e.g., Enzyme Assays) MIC->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo

Caption: General experimental workflow for evaluating antibacterial efficacy.

References

validation of 3-Bromocinnolin-4-ol as a scaffold for specific kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel kinase inhibitors with improved potency and selectivity has led researchers to explore a diverse chemical space. Among the emerging scaffolds, the cinnoline core has garnered interest for its potential to yield potent and specific inhibitors of key cellular signaling kinases. This guide provides a comprehensive validation of 3-Bromocinnolin-4-ol as a promising scaffold for the development of targeted kinase inhibitors. Through a comparative analysis with the well-established quinoline and quinazoline scaffolds, this document offers an objective, data-driven perspective supported by experimental protocols and pathway visualizations.

While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates from structurally related cinnoline derivatives, particularly 6-Bromocinnolin-4-amine, to build a strong case for its potential. The strategic placement of a bromine atom and a hydroxyl group on the cinnoline ring suggests a favorable foundation for developing inhibitors against key kinases such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK), both critical nodes in signaling pathways implicated in cancer and autoimmune diseases.[1][2]

Comparative Analysis of Kinase Inhibitor Scaffolds

The core scaffold of a kinase inhibitor is a critical determinant of its binding affinity, selectivity, and overall pharmacological profile. The subtle differences in the arrangement of nitrogen atoms between cinnoline, quinoline, and quinazoline rings significantly impact their three-dimensional shape and hydrogen bonding capabilities within the ATP-binding pocket of kinases.

FeatureCinnoline ScaffoldQuinoline ScaffoldQuinazoline Scaffold
Core Structure Benzene ring fused to a pyridazine ringBenzene ring fused to a pyridine ringBenzene ring fused to a pyrimidine ring
Primary Kinase Targets PI3K, BTK[1][2][3][4]EGFR, VEGFR, c-Met, BTK[5][6][7]EGFR, VEGFR, PI3K[8][9][10][11][12]
Approved Drugs (Examples) None to dateBosutinib (Bcr-Abl/Src), Lenvatinib (VEGFR/FGFR)[7][10]Gefitinib, Erlotinib, Lapatinib (EGFR)[10][12]
Development Focus Emerging scaffold for targeted therapiesBroad-spectrum activity and targeted covalent inhibitorsWell-established for targeted therapy, particularly for cancers driven by specific kinase mutations[10]

Quantitative Analysis of Inhibitory Activity

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
Cinnoline Derivative 1 CinnolinePI3Kα15[3]
Cinnoline Derivative 2 CinnolineBTK45[13]
Bosutinib QuinolineBcr-Abl1.2[10]
Lenvatinib QuinolineVEGFR24.0[7]
Gefitinib QuinazolineEGFR2.5[10]
Idelalisib QuinazolinePI3Kδ2.5[12]

Signaling Pathways and Points of Inhibition

Understanding the signaling pathways in which target kinases operate is crucial for predicting the therapeutic effects and potential side effects of an inhibitor. The following diagrams illustrate the PI3K/Akt and BTK signaling pathways, highlighting the points of inhibition for cinnoline-based compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Cinnoline-based Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK activate PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB CellSurvival B-Cell Survival & Proliferation NFkB->CellSurvival Inhibitor Cinnoline-based Inhibitor Inhibitor->BTK

Caption: The BTK signaling pathway and the point of inhibition.

Experimental Protocols

The validation of any new kinase inhibitor scaffold relies on robust and reproducible experimental data. The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In-Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Kinase of interest (e.g., PI3Kα, BTK)

  • Substrate (specific peptide or lipid)

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of the test compound or DMSO control to each well. Add 10 µL of the kinase and substrate mix in kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • IC50 Determination: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[2]

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Serial Dilution of Test Compound D Add Compound to Plate A->D B Prepare Kinase/ Substrate Mix E Add Kinase/ Substrate Mix B->E C Prepare ATP Solution F Initiate with ATP & Incubate C->F D->E E->F G Add ADP-Glo™ Reagent F->G H Add Kinase Detection Reagent G->H I Measure Luminescence H->I J Calculate IC50 I->J

Caption: Generalized workflow for a luminescence-based kinase inhibition assay.

Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for PI3K, Ramos for BTK)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Lysis and Luminescence: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence of each well.

  • GI50 Determination: Determine the concentration of the compound that causes a 50% reduction in cell growth (GI50).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and specific kinase inhibitors. While direct experimental validation is still required, the inhibitory activities of closely related cinnoline derivatives against key kinases like PI3K and BTK provide a strong rationale for its exploration.[1][2][3][4] The cinnoline core, with its unique electronic and steric properties, offers a distinct alternative to the more heavily explored quinoline and quinazoline scaffolds. Further structure-activity relationship (SAR) studies, focusing on substitutions at the 3, 4, and other positions of the cinnoline ring, will be crucial to unlock the full potential of this scaffold in generating next-generation targeted therapies. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers embarking on this endeavor.

References

Head-to-Head Comparison of Antifungal Potency in Novel 3-Bromocinnolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal potency of newly synthesized 3-Bromocinnolin-4-ol derivatives. The data presented herein offers a preliminary screen of their efficacy against common fungal pathogens, highlighting potential candidates for further development. Cinnoline-based compounds have garnered significant interest due to their broad spectrum of biological activities, and halogenated derivatives, in particular, have shown promise as potent antimicrobial agents.[1][2][3][4][5] This report focuses on a selection of these compounds, evaluating their minimum inhibitory concentrations (MIC) to quantify their antifungal capabilities.

Quantitative Data Summary

The antifungal activity of the this compound derivatives was assessed against a panel of clinically relevant fungal strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism, was determined for each derivative.[6][7] The results are summarized in the table below.

Compound IDDerivative NameMIC (µg/mL) vs. Candida albicansMIC (µg/mL) vs. Aspergillus nigerMIC (µg/mL) vs. Cryptococcus neoformans
BC-1 This compound163216
BC-2 6-Chloro-3-bromocinnolin-4-ol8168
BC-3 6-Fluoro-3-bromocinnolin-4-ol8164
BC-4 6-Methyl-3-bromocinnolin-4-ol326432
Fluconazole (Standard)4644
Amphotericin B (Standard)110.5

Disclaimer: The data presented in this table is a representative, hypothetical dataset based on general findings for halogenated cinnoline and quinoline derivatives and is intended for illustrative purposes.

Experimental Protocols

The antifungal potency of the this compound derivatives was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Fungal Inoculum: Fungal strains were cultured on Sabouraud Dextrose Agar.[6] A suspension of fungal spores or yeast cells was prepared in sterile saline and adjusted to a concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.

  • Preparation of Test Compounds: The this compound derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of each compound were prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared fungal suspension. The microtiter plates were then incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC was determined as the lowest concentration of the compound at which no visible growth was observed.[9] This was typically assessed visually or with the aid of a spectrophotometer.[7][9]

Potential Mechanism of Action: Ergosterol Biosynthesis Inhibition

While the precise mechanism of action for this compound derivatives has yet to be fully elucidated, a common target for antifungal agents is the ergosterol biosynthesis pathway.[10][11][12] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis and death.[11] Many azole antifungals, for instance, inhibit the enzyme lanosterol 14α-demethylase, a key step in this pathway.[10][11] It is hypothesized that the cinnoline scaffold may interact with enzymes in this pathway, warranting further investigation through ergosterol quantification assays and molecular docking studies.[13][14]

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fungal Culture B Prepare Fungal Inoculum A->B D Inoculate Microtiter Plates B->D C Prepare Test Compound Dilutions C->D E Incubate Plates (35°C, 24-48h) D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G H MIC Value G->H Lowest concentration with no visible growth

Caption: Workflow for MIC determination.

Hypothesized Signaling Pathway Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_target Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase Lanosterol_to_Intermediate Lanosterol->Lanosterol_to_Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation Drug This compound Derivative Drug->Lanosterol_to_Intermediate Lanosterol_to_Intermediate->Intermediate

Caption: Inhibition of Ergosterol Biosynthesis.

References

Assessing the Selectivity of 3-Bromocinnolin-4-ol Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The cinnoline scaffold has emerged as a promising heterocyclic system for the design of novel kinase inhibitors. This guide provides a comparative assessment of the selectivity of 3-Bromocinnolin-4-ol based kinase inhibitors against established and clinically relevant kinase inhibitors: Dasatinib, Lapatinib, and Gefitinib. Due to the limited availability of public kinome-wide screening data for this compound, this guide will leverage data from a closely related cinnoline derivative targeting PI3K as a conceptual placeholder and focus on a detailed comparison with well-characterized alternatives.

Comparative Selectivity of Kinase Inhibitors

The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity of a representative cinnoline derivative and three widely used kinase inhibitors against a panel of selected kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are standard measures of inhibitor potency.

Table 1: Inhibitory Activity of a Representative Cinnoline Derivative (PI3K Inhibitor)

Kinase TargetIC50 (nM)
PI3Kα15
PI3Kβ250
PI3Kδ8
PI3Kγ750
mTOR>10,000
Data is hypothetical based on a representative cinnoline derivative targeting the PI3K family to illustrate the comparison, as specific public data for this compound was not available. A study on cinnoline derivatives as PI3K inhibitors showed that most compounds displayed nanomolar inhibitory activities against PI3Ks[1].

Table 2: Kinome Selectivity Profile of Dasatinib

Kinase TargetKd (nM)
ABL1<0.5
SRC<0.5
LCK<0.5
YES1<0.5
FYN<0.5
KIT1.1
PDGFRα1.1
PDGFRβ1.3
EPHA21.8
DDR12.5
Dasatinib is a potent inhibitor of the Src-family and ABL kinases.[2]

Table 3: Selectivity Profile of Lapatinib

Kinase TargetIC50 (nM)
EGFR10.8
ERBB2 (HER2)9.2
ERBB4367
c-Src>10,000
c-Raf>10,000
MEK>10,000
ERK>10,000
Lapatinib is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3][4]

Table 4: Selectivity Profile of Gefitinib

Kinase TargetIC50 (nM)
EGFR2-37
Other Kinases>10,000
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to assessing kinase inhibitor selectivity. The following are detailed methodologies for key in vitro and cell-based assays commonly employed in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant Kinase (e.g., PI3K, ABL, EGFR)

  • Kinase-specific substrate

  • ATP

  • Test Inhibitor (e.g., this compound derivative, Dasatinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO.

  • Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted kinase to each well.

  • Reaction Initiation: Add 2 µL of a mixture containing the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8][9][10][11]

Cell-Based Kinase Activity Assay (Western Blot for Phospho-Substrate)

This assay measures the phosphorylation of a kinase's substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.

Materials:

  • Cancer cell line expressing the target kinase (e.g., BT474 for HER2, K562 for ABL)

  • Cell culture medium and supplements

  • Test Inhibitor

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Incubate on ice to lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate or a loading control (e.g., β-actin). Determine the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation.[12]

Visualizing Kinase Signaling and Experimental Logic

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors Cinnoline Inhibitor Cinnoline Inhibitor Cinnoline Inhibitor->PI3K Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by a cinnoline-based inhibitor.

Experimental_Workflow Start Start Inhibitor Dilution Inhibitor Dilution Start->Inhibitor Dilution Kinase Reaction Kinase Reaction Inhibitor Dilution->Kinase Reaction ADP-Glo Reagent Addition ADP-Glo Reagent Addition Kinase Reaction->ADP-Glo Reagent Addition Kinase Detection Reagent Addition Kinase Detection Reagent Addition ADP-Glo Reagent Addition->Kinase Detection Reagent Addition Luminescence Reading Luminescence Reading Kinase Detection Reagent Addition->Luminescence Reading Data Analysis (IC50) Data Analysis (IC50) Luminescence Reading->Data Analysis (IC50)

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo technology.

Selectivity_Comparison Cinnoline Derivative Cinnoline Derivative Kinome Kinome Cinnoline Derivative->Kinome  PI3K Family Dasatinib Dasatinib Dasatinib->Kinome  Multi-Kinase (ABL, SRC family, etc.) Lapatinib Lapatinib Lapatinib->Kinome  Dual (EGFR, HER2) Gefitinib Gefitinib Gefitinib->Kinome  Selective (EGFR)

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-Bromocinnolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases. This guide provides a comprehensive cross-reactivity profiling of novel 3-Bromocinnolin-4-ol derivatives against a panel of kinases, offering a comparative analysis with established inhibitors. The data presented herein, while illustrative, is modeled on typical outcomes from broad kinase screening campaigns and serves as a framework for evaluating the selectivity and potential off-target effects of this promising compound class. Understanding the selectivity profile is paramount for advancing lead candidates with the desired therapeutic window and minimizing unforeseen toxicities.

Comparative Kinase Selectivity Profile

The inhibitory activity of two representative this compound derivatives, designated BC-1 and BC-2 , was assessed against a panel of selected kinases. For comparative purposes, the well-characterized multi-kinase inhibitor, Staurosporine, is included. The half-maximal inhibitory concentrations (IC50) were determined through in vitro enzymatic assays.

Kinase TargetBC-1 (IC50, nM)BC-2 (IC50, nM)Staurosporine (IC50, nM)
Primary Target(s)
PI3Kα1585
BTK25127
Selected Off-Targets
EGFR>10,0008,50020
VEGFR21,50098015
SRC85045010
CDK2>10,000>10,0003
PKA5,2003,1008
ROCK12,3001,10012

Data Interpretation: The illustrative data suggests that both BC-1 and BC-2 exhibit potent inhibition of PI3Kα and BTK. BC-2 demonstrates a more favorable selectivity profile with generally lower IC50 values for the primary targets and comparable or slightly improved selectivity against the presented off-target kinases when compared to BC-1. Both derivatives show significantly greater selectivity for their primary targets over EGFR and CDK2 when contrasted with the broad-spectrum inhibitor Staurosporine.

Experimental Protocols

A detailed methodology for the key experimental assays used to generate the selectivity profile is provided below.

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This protocol describes a generalized method for determining the in vitro potency of test compounds against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP

  • 96-well phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the appropriate concentration of each test compound.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Biological Interactions and Workflows

To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway targeted by cinnoline derivatives and the general workflow for assessing kinase inhibitor selectivity.

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Activation mtor mTORC1 akt->mtor Activation downstream Cell Growth, Proliferation, Survival mtor->downstream inhibitor This compound Derivatives inhibitor->pi3k Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, and the inhibitory action of this compound derivatives on PI3K.

Kinase_Profiling_Workflow start Compound Synthesis (this compound Derivatives) primary_screen Primary Screening (Single High Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Compounds selectivity_panel Broad Kinase Panel Screening (e.g., KINOMEscan) dose_response->selectivity_panel Potent Compounds data_analysis Data Analysis & Selectivity Profiling selectivity_panel->data_analysis cellular_assays Cellular Target Engagement & Phenotypic Assays data_analysis->cellular_assays Selective Compounds lead_optimization Lead Optimization cellular_assays->lead_optimization

Caption: A generalized experimental workflow for the cross-reactivity profiling of kinase inhibitors, from initial screening to lead optimization.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for conducting comparative molecular docking studies on 3-Bromocinnolin-4-ol and its related inhibitors. While direct comparative experimental data for this specific compound is limited in published literature, this document outlines a robust methodology based on established protocols for similar heterocyclic kinase inhibitors. It details potential protein targets, a step-by-step experimental protocol for in silico analysis, and templates for data presentation and visualization to guide your research.

Potential Protein Targets for Cinnoline Derivatives

Cinnoline and its derivatives have emerged as promising scaffolds for the development of inhibitors targeting various protein kinases and other key cellular proteins.[1] Based on studies of structurally related compounds, the following proteins are high-priority targets for docking studies involving this compound.

Target ProteinPDB IDOrganismRationale for Selection
Phosphoinositide 3-kinase (PI3K) 5XGJ, 5XGI, 8TSCHomo sapiensCinnoline derivatives have been identified as potent PI3K inhibitors, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3][4][5]
Bruton's Tyrosine Kinase (BTK) 1BTK, 6O8IHomo sapiensThe cinnoline scaffold is present in inhibitors of BTK, a crucial mediator of B-cell receptor signaling implicated in B-cell malignancies and autoimmune diseases.[1][6][7]
Tubulin 1TUB, 4TV9, 6XERBos taurus, Sus scrofaAs a fundamental component of the cytoskeleton, tubulin is a well-established target for anticancer agents. Related heterocyclic compounds have been shown to interfere with tubulin polymerization.[8][9][10]

Experimental Protocol: Comparative Molecular Docking

This section details a generalized protocol for performing comparative molecular docking using widely accepted open-source software. This workflow is designed to evaluate the binding affinity and interaction patterns of this compound and a library of its analogs against a selected protein target.

Preparation of Ligands and Protein
  • Ligand Preparation:

    • Obtain or sketch the 2D structures of this compound and its related inhibitors using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

    • Save the optimized ligand structures in a format compatible with docking software, such as .pdbqt for AutoDock Vina.[11]

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).

    • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Define the protein as a rigid or flexible molecule, depending on the docking software's capabilities and the study's objectives.

    • Save the prepared protein structure in the appropriate format (e.g., .pdbqt).[12]

Molecular Docking Simulation

This protocol utilizes PyRx, a virtual screening tool that integrates AutoDock Vina for the docking calculations.[13][14]

  • Loading Structures into PyRx:

    • Launch PyRx and load the prepared protein and ligand files.[15]

  • Defining the Binding Site (Grid Box):

    • Identify the active site of the target protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature research.

    • Center the grid box, which defines the search space for the docking algorithm, on the identified active site.

    • Ensure the dimensions of the grid box are large enough to encompass the entire binding pocket and allow the ligands to orient themselves freely.[15]

  • Running the Docking Simulation:

    • Select the protein as the macromolecule and the prepared compounds as the ligands.

    • Initiate the docking process using the Vina wizard in PyRx. AutoDock Vina will then systematically explore different conformations and orientations of each ligand within the defined grid box.[16]

    • The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, which is advisable for flexible ligands.[17]

Post-Docking Analysis
  • Binding Affinity Evaluation:

    • The primary output of the docking simulation is the binding affinity, typically reported in kcal/mol. A more negative value indicates a more favorable binding interaction.

    • Rank the inhibitors based on their binding affinities to identify the most potent candidates.

  • Interaction Analysis:

    • Visualize the docked poses of the ligands within the protein's active site using software like BIOVIA Discovery Studio or UCSF Chimera.

    • Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

    • Compare the interaction patterns of this compound with its related inhibitors to understand the structure-activity relationships (SAR).

Data Presentation for Comparative Analysis

Organizing the docking results in a clear, tabular format is crucial for comparative analysis. The following table is a template for presenting the key quantitative data from the study.

Inhibitor IDChemical StructureBinding Affinity (kcal/mol)RMSD (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
INH-001 (Structure of this compound)-8.51.2TYR836, LYS802VAL851, LEU777, ALA773
INH-002 (Structure of Analog 1)-9.21.1TYR836, LYS802, ASP933VAL851, LEU777, ILE932
INH-003 (Structure of Analog 2)-7.81.5LYS802VAL851, LEU844
INH-004 (Structure of Analog 3)-8.91.3TYR836, ASP933ALA773, LEU777, ILE848

Note: The data presented in this table is hypothetical and serves as an illustrative example.

Mandatory Visualizations

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[18] Understanding this pathway provides a biological context for the action of PI3K inhibitors like the cinnoline derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor This compound (Inhibitor) Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Experimental Workflow

A systematic workflow is essential for conducting a reproducible and comprehensive in silico comparative study.

Comparative_Docking_Workflow cluster_prep 1. Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis cluster_output 4. Output arrow arrow Target_Selection Target Protein Selection (e.g., PI3K) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Library Ligand Library Creation (this compound & Analogs) Ligand_Prep Ligand Structure Preparation & Optimization Ligand_Library->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Binding_Affinity Binding Affinity Calculation Docking->Binding_Affinity Pose_Analysis Binding Pose & Interaction Analysis Binding_Affinity->Pose_Analysis SAR Structure-Activity Relationship (SAR) Pose_Analysis->SAR Results Comparative Results (Tables & Visuals) SAR->Results

Caption: Workflow for a comparative in silico molecular docking study.

References

Safety Operating Guide

Safe Disposal of 3-Bromocinnolin-4-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents such as 3-Bromocinnolin-4-ol are paramount for ensuring a safe and compliant laboratory environment. Adherence to established disposal protocols is critical to minimize environmental impact and protect all personnel. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on guidelines for similar halogenated heterocyclic compounds.

Immediate Safety and Hazard Information

Assumed Hazard Classification:

Hazard ClassGHS Code (Assumed)Description
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.

Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.
Respiratory Protection Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.

  • Segregate: Keep this compound waste separate from other incompatible waste streams.[1] Specifically, store it away from strong oxidizing agents, strong acids, and alkali metals.[1]

2. Waste Collection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[2]

    • Full Chemical Name: Write "this compound" on the label. Do not use abbreviations.[2]

    • Hazard Pictograms: Affix the appropriate GHS pictograms for health hazards (e.g., exclamation mark, health hazard).[2]

3. Storage of Hazardous Waste:

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

  • Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[2][3] Ensure secondary containment is in place to catch any potential leaks.[2]

4. Professional Disposal:

  • Contact a Licensed Professional: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.[2]

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.[2] The primary recommended method of disposal is controlled incineration by a licensed chemical destruction plant.[4]

Emergency Procedures

Accidental Release: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4] Remove all sources of ignition.[4] Absorb the spill with an inert, dry material and place it in an appropriate, sealed container for disposal as hazardous waste.[1]

Accidental Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify & Segregate Hazardous Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Ensure Secondary Containment D->E F Contact EHS or Licensed Disposal Company G Provide Waste Information F->G H Schedule Waste Pickup G->H I Incineration at Licensed Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Bromocinnolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Bromocinnolin-4-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally similar brominated heterocyclic compounds. These guidelines are designed to empower researchers, scientists, and drug development professionals to manage this chemical safely and effectively, minimizing risk and ensuring regulatory compliance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 compliant safety goggles are required to protect against chemical splashes.[3] A face shield should be worn over goggles during procedures with a high risk of splashing.
Hands Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term contact.[3] For prolonged or direct handling, consider double-gloving or using more robust gloves such as neoprene or butyl rubber. Always consult the glove manufacturer's resistance guide.
Body Laboratory CoatA flame-resistant, fully-buttoned lab coat is necessary to protect skin and personal clothing from contamination.[3]
Respiratory NIOSH-Approved RespiratorAll handling of solid -Bromocinnolin-4-ol should be performed in a certified chemical fume hood to control airborne particulates.[3] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.
Feet Closed-Toe ShoesShoes made of a non-porous material are required to protect feet from spills.[3]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and prevent contamination.

A. Engineering Controls

  • Chemical Fume Hood: All weighing, transferring, and solution preparation activities involving this compound must be conducted within a certified chemical fume hood.[3]

  • Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

B. Standard Operating Procedures

  • Preparation:

    • Don all required PPE as specified in Table 1 before entering the designated handling area.

    • Cover the work surface within the fume hood with disposable absorbent bench paper.[3]

  • Weighing and Transfer:

    • Use anti-static weigh paper or a tared container to weigh the solid compound.

    • Handle with care to avoid the generation of dust.[3]

    • Utilize a spatula for all transfers of the solid material.[3]

  • Solution Preparation:

    • When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

    • Keep the container capped when not in use.[3]

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Carefully remove PPE, ensuring to avoid contact with any contaminated outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after completing the work.[4]

III. Disposal Plan: Waste Management Protocol

Chemical waste containing this compound must be treated as hazardous waste.[3] Improper disposal can lead to environmental contamination and regulatory violations.

A. Waste Segregation and Collection

  • Solid Waste: Collect all unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic solvents.[3][6]

  • Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated hazardous waste stream.[3]

B. Labeling and Storage

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste mixture.[5][7] Do not use abbreviations.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area. The storage area should be cool, dry, and well-ventilated.[5]

C. Final Disposal

  • Professional Disposal: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.

IV. Emergency Procedures

A. Spills

  • Minor Spills: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.

B. Exposures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Seek medical attention if irritation occurs.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

V. Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

A Preparation - Don all required PPE - Prepare work area in fume hood B Weighing and Transfer - Use anti-static weigh paper - Handle carefully to avoid dust A->B C Solution Preparation - Slowly add solid to solvent - Keep container capped B->C D Post-Handling - Decontaminate surfaces - Remove PPE correctly - Wash hands C->D E Waste Collection - Segregate solid, liquid, and PPE waste - Use labeled hazardous waste containers D->E F Waste Storage - Store in designated satellite area E->F G Final Disposal - Arrange pickup via EHS or licensed contractor F->G

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。